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  • Product: 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile
  • CAS: 65735-62-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory effects[1][2][3][4]. 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a member of this versatile class of heterocyclic compounds. While its specific mechanism of action is not yet fully elucidated, its structural motifs suggest several plausible biological targets. This guide provides a comprehensive framework for the in vitro investigation of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile's mechanism of action. We will explore potential molecular targets based on the known pharmacology of related pyrimidine derivatives and detail robust experimental workflows to systematically test these hypotheses. This document is intended to serve as a practical roadmap for researchers seeking to characterize the bioactivity of this and similar compounds.

Introduction: The Therapeutic Potential of Pyrimidine Derivatives

Pyrimidine and its derivatives are fundamental to life as key components of nucleic acids (cytosine, thymine, and uracil)[5]. In pharmacology, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity and specificity[4]. The diverse biological activities exhibited by pyrimidine-containing compounds include:

  • Anticancer Activity: Many pyrimidine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines[1][5][6][7][8]. Their mechanisms often involve the inhibition of key enzymes in cancer cell signaling, such as tyrosine kinases (e.g., EGFR inhibitors)[6][9].

  • Antimicrobial and Antifungal Activity: The pyrimidine nucleus is also found in numerous agents developed to combat infectious diseases[2][3][8].

  • Anti-inflammatory and Analgesic Properties: Certain pyrimidine derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting interactions with pathways involved in pain and inflammation[3][10].

  • Other Pharmacological Activities: The versatility of the pyrimidine scaffold extends to antiviral, antimalarial, anti-HIV, and anti-Alzheimer's activities, among others[1][2][10][11].

Given this broad spectrum of activity, 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile represents a compound of significant interest for further pharmacological investigation.

Postulated Mechanisms of Action for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Based on the extensive literature on pyrimidine derivatives, we can postulate several potential mechanisms of action for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile. These hypotheses provide a foundation for a structured in vitro investigation.

Hypothesis 1: Inhibition of Protein Kinases

The dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer[6]. The pyrimidine ring is a common feature in many kinase inhibitors, often acting as a scaffold that mimics the adenine moiety of ATP to bind to the kinase active site[6].

Hypothesis 2: Disruption of DNA Synthesis and Repair

As analogs of endogenous pyrimidines, some derivatives can interfere with nucleic acid metabolism, leading to the inhibition of DNA synthesis and repair, a mechanism often exploited in cancer chemotherapy[4].

Hypothesis 3: Modulation of Inflammatory Pathways

Pyrimidine derivatives have been reported to modulate inflammatory responses[3][10]. Potential targets include enzymes such as cyclooxygenases (COX) or signaling pathways like NF-κB.

Hypothesis 4: General Cytotoxicity

Some compounds exert their effects through non-specific cytotoxicity, which is an important characteristic to evaluate in the early stages of drug discovery.

A Systematic In Vitro Approach to Unraveling the Mechanism of Action

A tiered approach, starting with broad screening and progressing to more specific, target-based assays, is recommended to efficiently elucidate the mechanism of action of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

Tier 1: Initial Phenotypic Screening for Bioactivity

The initial step is to determine the general biological effect of the compound on whole cells.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Line Selection: A panel of human cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) and a non-cancerous cell line (e.g., normal fibroblasts) should be selected to assess both efficacy and selectivity.

  • Compound Preparation: Prepare a stock solution of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile in a suitable solvent (e.g., DMSO) and make serial dilutions to create a range of concentrations for testing.

  • Cell Seeding: Seed the selected cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serially diluted compound for a specified duration (e.g., 24, 48, and 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Viability Assessment: Utilize a colorimetric or fluorometric assay to measure cell viability. Common methods include:

    • MTT Assay: Measures mitochondrial reductase activity.

    • Resazurin (AlamarBlue) Assay: Measures cellular metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A lower IC50 value indicates higher potency.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast CancerExperimental Value
A549Lung CancerExperimental Value
HCT116Colon CancerExperimental Value
JurkatLeukemiaExperimental Value
WI-38Normal Lung FibroblastExperimental Value

Causality Behind Experimental Choices: The use of a diverse cancer cell line panel helps to identify if the compound has broad-spectrum activity or is specific to certain cancer types. The inclusion of a normal cell line is crucial for assessing the therapeutic index, a measure of the compound's safety margin[11].

Tier 2: Investigating the Mode of Cell Death

If the compound exhibits significant cytotoxicity, the next logical step is to determine the mechanism of cell death.

Experimental Protocol: Apoptosis vs. Necrosis Assays

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

  • Caspase Activity Assays: Caspases are key proteases in the apoptotic cascade. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm apoptosis. This can be done using colorimetric, fluorometric, or luminescent substrate-based assays.

Mandatory Visualization:

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mode of Cell Death cluster_2 Tier 3: Target-Based Assays Cell Viability Assay Cell Viability Assay IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay IC50 Determination->Apoptosis vs. Necrosis Assay If cytotoxic Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination->Kinase Inhibition Assay If antiproliferative DNA Synthesis Assay DNA Synthesis Assay IC50 Determination->DNA Synthesis Assay Inflammatory Marker Assay Inflammatory Marker Assay IC50 Determination->Inflammatory Marker Assay Caspase Activity Assay Caspase Activity Assay Apoptosis vs. Necrosis Assay->Caspase Activity Assay

Caption: Experimental workflow for elucidating the mechanism of action.

Tier 3: Hypothesis-Driven Target-Based Assays

Based on the initial screening results, more specific assays can be employed to test the proposed mechanisms of action.

3.3.1. Investigating Kinase Inhibition

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Screening: Screen 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile against a broad panel of recombinant protein kinases at a fixed concentration (e.g., 10 µM) to identify potential targets.

  • Dose-Response Analysis: For any "hits" from the initial screen, perform a dose-response analysis to determine the IC50 value for the inhibition of the specific kinase.

  • Mechanism of Inhibition Studies: For promising kinase targets, conduct kinetic studies (e.g., by varying the concentrations of ATP and the substrate) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Mandatory Visualization:

G cluster_pathway Hypothetical Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) (e.g., EGFR) Growth_Factor->Receptor_Tyrosine_Kinase activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade phosphorylates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Compound 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile Compound->Receptor_Tyrosine_Kinase inhibits

Caption: Postulated inhibition of a receptor tyrosine kinase signaling pathway.

3.3.2. Assessing Interference with DNA Synthesis

Experimental Protocol: DNA Synthesis Assay

  • BrdU Incorporation Assay: Bromodeoxyuridine (BrdU) is a synthetic nucleoside that is an analog of thymidine. Actively proliferating cells will incorporate BrdU into their DNA. The amount of incorporated BrdU can be quantified using an anti-BrdU antibody in an ELISA-based assay. A decrease in BrdU incorporation in the presence of the compound indicates inhibition of DNA synthesis.

3.3.3. Evaluating Anti-inflammatory Potential

Experimental Protocol: Measurement of Inflammatory Mediators

  • Cell-Based Assays: Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

  • Measurement of Pro-inflammatory Cytokines: After treatment with the compound, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA.

  • Nitric Oxide (NO) Production Assay: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess reagent.

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the in vitro characterization of the mechanism of action of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile. The proposed tiered approach, from broad phenotypic screening to specific target-based assays, provides a robust framework for generating high-quality, reproducible data. The insights gained from these studies will be invaluable for guiding further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo efficacy studies in relevant disease models. The versatile pyrimidine scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of the mechanism of action is paramount for translating these discoveries into clinical applications.

References

  • Mor, S., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • CymitQuimica. (n.d.). CAS 42839-04-3: Pyrimidine-4-carbonitrile. CymitQuimica.
  • Almehizia, A. A., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
  • Rathi, A., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. PubMed.
  • Shaaban, M. R., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.
  • Patel, R., et al. (2021). Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. PubMed.
  • Singh, R., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Research J. Pharm. and Tech.
  • Abbas, S. Y., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. MDPI.
  • Request PDF. (n.d.). Pharmacological Significances of Pyrimidine Derivatives: A Review. ResearchGate.
  • Narkhede, S. S., et al. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Benchchem. (n.d.). The Strategic Role of 6-Methylpicolinonitrile in the Genesis of Novel Organic Compounds: An In-depth Technical Guide. Benchchem.
  • Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry.
  • El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports.
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Zhang, Y., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities. Journal of Natural Products.

Sources

Exploratory

Analytical and Synthetic Paradigms for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile: Molecular Weight, Exact Mass, and Drug Discovery Applications

Executive Summary 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (also known as 6-methyl-2-(methylthio)pyrimidine-4-carbonitrile, CAS: 65735-62-8)[1] is a highly functionalized heterocyclic scaffold widely utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (also known as 6-methyl-2-(methylthio)pyrimidine-4-carbonitrile, CAS: 65735-62-8)[1] is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development. Its architecture features three orthogonally reactive sites: a C2-methylsulfanyl group, a C4-carbonitrile, and a C6-methyl group. This whitepaper provides an in-depth technical analysis of its physicochemical properties, specifically focusing on exact mass determination via High-Resolution Mass Spectrometry (HRMS), and details its synthetic utility in drug discovery workflows.

Physicochemical Profiling & Mass Specifications

Understanding the distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for analytical validation. The molecular formula of this compound is C7H7N3S .

  • Molecular Weight: Calculated using the standard atomic weights of all isotopes (e.g., Carbon = 12.011), yielding 165.216 g/mol [2]. This value is used for stoichiometric calculations during synthesis.

  • Exact Mass: Calculated using the mass of the most abundant isotopes ( 12 C = 12.0000, 1 H = 1.0078, 14 N = 14.0031, 32 S = 31.9721), yielding 165.0361 Da [3]. This is the target mass for HRMS structural elucidation.

Table 1: Fundamental Mass Properties
PropertyValue
Chemical Formula C7H7N3S
Molecular Weight (Average) 165.216 g/mol [2]
Exact Mass (Monoisotopic) 165.036068 Da[3]
[M+H]+ Expected m/z 166.0433 Da
XLogP3 (Hydrophobicity) ~1.3 - 1.8[3]

High-Resolution Mass Spectrometry (HRMS) Workflows

To confirm the identity and purity of, LC-HRMS is the analytical gold standard.

Causality in Experimental Design: The pyrimidine ring contains basic nitrogen atoms that readily accept a proton, making Positive Electrospray Ionization (ESI+) the optimal ionization technique. The compound's moderate lipophilicity dictates the use of a C18 reverse-phase column to ensure adequate retention and sharp peak shapes, preventing ion suppression from early-eluting salts.

LC_HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B UHPLC Separation (C18, H2O/MeCN) A->B C ESI(+) Ionization [M+H]+ Generation B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (Exact Mass: 165.0361) D->E

Figure 1: Step-by-step LC-HRMS workflow for exact mass verification.

Isotopic Pattern Analysis: A self-validating feature of this molecule's mass spectrum is its isotopic signature, driven by the presence of a single sulfur atom. Sulfur has a naturally occurring 34 S isotope (~4.29% abundance). Consequently, the mass spectrum will exhibit a distinct M+2 peak at approximately 4.6% the intensity of the monoisotopic M+ peak. Observing this exact ratio validates the presence of the methylsulfanyl group without requiring NMR.

Table 2: Expected Isotopic Distribution for [M+H]+ (C7H8N3S+)
Ionm/zRelative AbundancePrimary Isotope Contributors
M+H (Monoisotopic) 166.0433100.0% 12 C, 1 H, 14 N, 32 S
M+H+1 167.0461~9.6% 13 C (1.1% x 7), 15 N
M+H+2 168.0391~4.6% 34 S (4.29%)

Synthetic Utility and Mechanistic Rationale

In drug development, this pyrimidine acts as a versatile electrophilic hub.

  • C2-Methylsulfanyl Functionalization: The -SCH3 group is a relatively poor leaving group for direct Nucleophilic Aromatic Substitution (SNAr). However, oxidation to a methylsulfonyl (-SO2CH3) group dramatically increases the electrophilicity of the C2 position. This allows for rapid SNAr with various primary and secondary amines, a common motif in kinase inhibitors.

  • C4-Carbonitrile Functionalization: The nitrile group can undergo controlled hydration to yield a primary carboxamide, or catalytic hydrogenation to yield an aminomethyl group (-CH2NH2). Both serve as crucial hydrogen-bond donors/acceptors in receptor binding pockets.

Synthetic_Pathways Core 6-Methyl-2-(methylthio) pyrimidine-4-carbonitrile Ox Oxidation (mCPBA) -> Methylsulfonyl Core->Ox C2 Functionalization Red Reduction (H2/Pd-C) -> Aminomethyl Core->Red C4 Functionalization Hyd Hydrolysis (NaOH) -> Carboxamide Core->Hyd C4 Functionalization SNAr SNAr with Amines -> 2-Amino derivatives Ox->SNAr Nucleophilic Attack

Figure 2: Divergent synthetic pathways for drug discovery applications.

Self-Validating Experimental Protocols

Protocol 1: Exact Mass Verification via LC-QTOF
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, enhancing [M+H]+ yield in ESI+.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Mass Analysis: Operate the Q-TOF in positive ion mode. Calibrate the instrument using a standard tuning mix to ensure sub-2 ppm mass accuracy.

  • Validation: Extract the ion chromatogram for m/z 166.0433. Verify that the M+2 peak (m/z 168.0391) is present at ~4.6% relative intensity to confirm the presence of sulfur.

Protocol 2: Oxidation and SNAr Derivatization
  • Oxidation: Dissolve 1 eq of the pyrimidine in dichloromethane (DCM). Cool to 0°C. Slowly add 2.2 eq of m-chloroperoxybenzoic acid (mCPBA). Stir for 2 hours. Rationale: Using 2.2 eq ensures complete conversion to the sulfone, preventing difficult-to-separate mixtures of sulfoxide and sulfone.

  • Quench & Isolate: Quench with saturated aqueous Na2S2O3 to destroy excess oxidant. Extract, dry over MgSO4, and concentrate to yield the 2-methylsulfonyl intermediate.

  • SNAr Reaction: Dissolve the intermediate in N,N-dimethylformamide (DMF). Add 1.5 eq of the desired amine and 2 eq of N,N-diisopropylethylamine (DIPEA). Heat to 80°C for 4 hours. Rationale: DIPEA scavenges the generated methanesulfinic acid, driving the substitution reaction to completion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21504, 2,6-Benzothiazolediamine (Isomeric Formula C7H7N3S Exact Mass)." PubChem. URL:[Link]

  • National Institute of Standards and Technology (NIST). "5-Amino-2-benzimidazolethiol (Formula C7H7N3S Molecular Weight)." NIST Chemistry WebBook, SRD 69. URL:[Link]

Sources

Foundational

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile: Comprehensive MSDS, Mechanistic Toxicity, and Metabolic Profiling Guide

Executive Summary In the landscape of preclinical drug development and organic synthesis, pyrimidine derivatives serve as foundational scaffolds. 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (CAS: 65735-62-8) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug development and organic synthesis, pyrimidine derivatives serve as foundational scaffolds. 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (CAS: 65735-62-8) is a highly reactive biochemical intermediate characterized by three distinct functional domains: a stable pyrimidine core, a metabolically labile methylsulfanyl (methylthio) group, and an electrophilic carbonitrile group[1][2].

As a Senior Application Scientist, I approach this compound not just as a static chemical, but as a dynamic entity that interacts with biological systems. Understanding its toxicity profile requires dissecting the causality behind its metabolism—specifically, how Cytochrome P450 (CYP450) and Flavin-containing Monooxygenase (FMO) enzymes process its functional groups. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic toxicity, and a self-validating experimental protocol for metabolic profiling.

Physicochemical Profiling & Structural Causality

The handling and reactivity of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile are dictated by its structural thermodynamics. The cyano group significantly enhances the electrophilicity of the pyrimidine ring, making it highly susceptible to nucleophilic substitution, while the methylthio group acts as a readily oxidizable site[3].

Table 1: Core Physicochemical and Identification Data
PropertySpecification / ValueCausality / Impact on Handling
Chemical Name 6-Methyl-2-(methylsulfanyl)pyrimidine-4-carbonitrileN/A
CAS Number 65735-62-8[1][2]Unique identifier for regulatory tracking.
Molecular Formula C7H7N3S[1]High nitrogen/sulfur content dictates specific combustion hazards (NOx, SOx).
Molecular Weight 165.22 g/mol Low molecular weight ensures high membrane permeability in in vitro assays.
Physical State Solid (Powder)[2]Risk of aerosolization; requires handling in a powder-safe fume hood.
Storage Conditions -20°C (3 years); 4°C (2 years)[2]Prevents slow thermal degradation and hydrolysis of the nitrile group.

Mechanistic Toxicity Profile: A Pathway-Driven Approach

The toxicity of this compound is not primarily driven by the parent molecule, but rather by its biotransformation products. We must evaluate the two primary sites of metabolic vulnerability:

A. Carbonitrile Toxicity and Cyanide Release

The most critical toxicological concern for any aliphatic or ring-bound nitrile is its potential to release hydrogen cyanide (HCN) in vivo. Cytochrome P450 enzymes (particularly CYP2E1 and CYP3A4) catalyze the α -carbon hydroxylation of nitriles[4][5].

  • Mechanistic Causality: This oxidative event generates a highly unstable cyanohydrin intermediate. Driven by thermodynamic instability, the cyanohydrin spontaneously decomposes, releasing an aldehyde/ketone and free hydrogen cyanide[4][5]. The released cyanide subsequently binds to the ferric ion of cytochrome c oxidase in the mitochondrial electron transport chain, halting cellular respiration[6].

B. Methylsulfanyl (Methylthio) S-Oxidation

The methylthio group at the 2-position of the pyrimidine ring is a prime target for S-oxidation.

  • Mechanistic Causality: Both CYP450s and FMOs (Flavin-containing monooxygenases) readily oxidize thioethers[7][8]. The initial oxidation yields a sulfoxide, which can be further oxidized to a sulfone[7][8]. While this increases the compound's aqueous solubility (facilitating excretion), sulfones can act as reactive electrophiles, potentially leading to off-target protein binding and idiosyncratic toxicity.

Metabolism Parent 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile CYP Cytochrome P450 (e.g., CYP2C9, CYP3A4) Parent->CYP FMO Flavin-containing Monooxygenase (FMO) Parent->FMO SOx S-Oxidation Pathway CYP->SOx AOx α-Carbon Hydroxylation CYP->AOx FMO->SOx Sulfoxide Sulfoxide Metabolite SOx->Sulfoxide Sulfone Sulfone Metabolite Sulfoxide->Sulfone Cyanohydrin Unstable Cyanohydrin AOx->Cyanohydrin Cyanide Hydrogen Cyanide (HCN) Release Cyanohydrin->Cyanide

Cytochrome P450 and FMO-mediated metabolic pathways of methylthio and carbonitrile groups.

Experimental Protocol: In Vitro Metabolic Profiling

To empirically validate the toxicity profile discussed above, researchers must employ a self-validating Human Liver Microsome (HLM) assay. This protocol is designed to simultaneously measure parent compound depletion, sulfoxide formation, and cyanide release.

Step-by-Step Methodology

Phase 1: Reagent Preparation & System Setup

  • Preparation: Prepare a 10 mM stock solution of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile in DMSO. Dilute to a 100 µM working solution in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Thawing: Rapidly thaw pooled Human Liver Microsomes (HLMs) in a 37°C water bath, then immediately transfer to ice to preserve enzymatic integrity.

Phase 2: Reaction Initiation & Incubation 3. Master Mix: In a 96-well deep-well plate, combine 1 mg/mL HLMs, 1 µM of the test compound, and buffer. Pre-incubate at 37°C for 5 minutes. 4. Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). 5. Self-Validation Checkpoint 1: Maintain a "Minus-NADPH" control well. If parent compound depletion occurs here, it indicates chemical instability or non-CYP/FMO mediated degradation, invalidating the metabolic assumption.

Phase 3: Quenching & Cyanide Trapping 6. Time-Course Quenching: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). 7. Cyanide Trapping: For the cyanide assay, route the headspace of a parallel sealed reaction vial through a trapping solution of 0.1 M NaOH to capture evolved HCN as NaCN.

Phase 4: Analysis & Data Synthesis 8. Centrifugation: Centrifuge quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate denatured proteins. 9. LC-MS/MS: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify parent depletion and identify the M+16 (sulfoxide) and M+32 (sulfone) mass shifts. 10. Self-Validation Checkpoint 2: Utilize a known positive control (e.g., Verapamil for CYP3A4) to confirm that the HLM batch possesses baseline catalytic competence.

Workflow Prep 1. Reagent Prep (HLMs + Substrate) Incubate 2. Incubation (37°C, +NADPH) Prep->Incubate Quench 3. Quenching (Ice-cold ACN) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge Analyze 5. LC-MS/MS & Cyanide Trapping Centrifuge->Analyze

Step-by-step in vitro human liver microsome (HLM) metabolic stability and toxicity workflow.

Material Safety Data Sheet (MSDS) Core Directives

Based on the structural homology to other reactive pyrimidine-carbonitriles[9][10][11], the following safety directives must be strictly adhered to:

Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, inhaled, or absorbed through the skin)[9].

  • Skin Irritation: Category 2 (Causes skin irritation)[9].

  • Eye Irritation: Category 2A (Causes serious eye irritation)[9].

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[9][12].

Personal Protective Equipment (PPE)
  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator when handling the dry powder to prevent inhalation of micro-particulates[11].

  • Dermal Protection: Impervious nitrile gloves (double-gloving recommended) and a chemically resistant lab coat[11].

  • Ocular Protection: Tight-fitting chemical safety goggles.

Emergency Response & Spill Mitigation
  • Spill Protocol: Do not sweep dry powder. Use a damp absorbent pad or a HEPA-filtered vacuum to collect the material. Place in a sealed, chemically compatible container for hazardous waste disposal[11].

  • Fire Hazards: Emits highly toxic fumes under fire conditions, including carbon oxides, nitrogen oxides (NOx), sulfur oxides (SOx), and potentially hydrogen cyanide gas[11]. Firefighters must wear self-contained breathing apparatus (SCBA).

References

  • 6-Methyl-2-(Methylsulfanyl)Pyrimidine-4-Carbonitrile检测报告. AbMole. Available at: [Link]

  • Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology (PubMed). Available at: [Link]

  • Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity. ACS Publications. Available at: [Link]

  • Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology. Available at: [Link]

  • Allyl nitrile: Toxicity and health effects. J-Stage. Available at: [Link]

  • Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. PubMed Central (PMC). Available at: [Link]

  • IN VITRO SULFOXIDATION OF THIOETHER COMPOUNDS BY HUMAN CYTOCHROME P450 AND FLAVIN-CONTAINING MONOOXYGENASE ISOFORMS. CDC Stacks. Available at: [Link]

  • 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Material Safety Data Sheet - Matrix Scientific. 1int.co.uk. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Introduction 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including antiviral, anticancer, and antibacterial agents. The specific substitution pattern of a methyl group at the 6-position, a cyano group at the 4-position, and a methylsulfanyl group at the 2-position imparts unique physicochemical properties, making it a valuable intermediate for the synthesis of more complex molecular architectures. The methylsulfanyl group, in particular, can be readily displaced by various nucleophiles, allowing for diverse functionalization and the generation of compound libraries for high-throughput screening.

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile, designed for researchers, scientists, and drug development professionals. The protocol is based on established principles of pyrimidine chemistry, combining a cyclocondensation reaction to form the core heterocyclic ring followed by an S-methylation step. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is proposed to proceed via a two-step reaction sequence. The first step involves the base-catalyzed cyclocondensation of ethyl 2-cyano-3-oxobutanoate with thiourea to form the intermediate, 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carbonitrile. The second step is the S-methylation of this intermediate using methyl iodide in the presence of a base to yield the final product.

Synthetic Scheme Reactant1 Ethyl 2-cyano-3-oxobutanoate Step1 Step 1: Cyclocondensation Reactant1->Step1 Reactant2 Thiourea Reactant2->Step1 Intermediate 6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carbonitrile Product 6-Methyl-2-methylsulfanyl- npyrimidine-4-carbonitrile Intermediate->Product Step 2: S-Methylation Step2 Step2 Intermediate->Step2 Reagent1 Base (e.g., NaOEt) Reagent1->Step1 Solvent1 Ethanol Solvent1->Step1 Step1->Intermediate Reagent2 Methyl Iodide (CH3I) Reagent2->Step2 Base2 Base (e.g., K2CO3) Base2->Step2 Solvent2 DMF Solvent2->Step2 Step2->Product

Caption: Overall two-step synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

Part 1: Synthesis of 6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carbonitrile (Intermediate)

This initial step involves a base-catalyzed cyclocondensation reaction. The selection of a β-keto ester, specifically ethyl 2-cyano-3-oxobutanoate, provides the necessary carbon backbone for the pyrimidine ring, incorporating both the methyl and cyano functionalities at the desired positions. Thiourea serves as the nitrogen and sulfur source for the heterocyclic core.[1] The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of the β-keto ester, initiating the condensation cascade.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-cyano-3-oxobutanoate≥98%Sigma-Aldrich
Thiourea≥99%Sigma-Aldrich
Sodium MetalACS reagentSigma-AldrichTo be handled with extreme care.
Absolute Ethanol200 proofFisher ScientificAnhydrous conditions are preferred.
Glacial Acetic AcidACS reagentFisher Scientific
Deionized Water
Experimental Protocol

Experimental_Workflow_Step1 A Prepare Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere. B Add Ethyl 2-cyano-3-oxobutanoate to the sodium ethoxide solution and stir. A->B C Add Thiourea to the reaction mixture. B->C D Reflux the reaction mixture for 4-6 hours. C->D E Monitor reaction progress by TLC. D->E F Cool the reaction mixture to room temperature. E->F G Neutralize with glacial acetic acid. F->G H Precipitate the product by adding cold water. G->H I Filter the solid product. H->I J Wash the solid with cold water and ethanol. I->J K Dry the product under vacuum. J->K

Caption: Workflow for the synthesis of the 2-thioxopyrimidine intermediate.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 15.5 g (0.1 mol) of ethyl 2-cyano-3-oxobutanoate dropwise with stirring. After the addition is complete, add 7.6 g (0.1 mol) of thiourea to the mixture.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid. Pour the neutralized solution into 300 mL of ice-cold water with stirring. A solid precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials. Dry the solid product under vacuum at 50-60 °C to a constant weight. The resulting 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carbonitrile is typically used in the next step without further purification.

Part 2: Synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (Final Product)

The second step is a standard S-methylation reaction. The thione intermediate exists in tautomeric equilibrium with the thiol form, and under basic conditions, the thiol is deprotonated to form a thiolate anion. This nucleophilic thiolate then readily reacts with an electrophilic methyl source, such as methyl iodide, in an SN2 reaction to form the desired S-methyl product.[2] Potassium carbonate is a suitable base for this transformation, and dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the SN2 reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carbonitrileAs synthesized in Part 1
Methyl Iodide≥99%Sigma-AldrichLight-sensitive and a suspected carcinogen. Handle with care in a fume hood.
Anhydrous Potassium Carbonate≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl AcetateACS reagentFisher Scientific
Brine SolutionSaturated NaCl(aq)
Anhydrous Sodium SulfateFisher Scientific
Experimental Protocol

Experimental_Workflow_Step2 A Dissolve the 2-thioxopyrimidine intermediate in anhydrous DMF. B Add anhydrous potassium carbonate to the solution. A->B C Add methyl iodide dropwise at room temperature. B->C D Stir the reaction mixture at room temperature for 2-4 hours. C->D E Monitor reaction progress by TLC. D->E F Pour the reaction mixture into ice-water. E->F G Extract the product with ethyl acetate. F->G H Wash the organic layer with brine. G->H I Dry the organic layer over anhydrous sodium sulfate. H->I J Concentrate the solution under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Caption: Workflow for the S-methylation of the 2-thioxopyrimidine intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 16.5 g (0.1 mol) of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carbonitrile in 100 mL of anhydrous DMF. Add 20.7 g (0.15 mol) of anhydrous potassium carbonate to the solution.

  • S-Methylation: Stir the mixture at room temperature and add 7.5 mL (0.12 mol) of methyl iodide dropwise over 15 minutes.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's completion by TLC using a mobile phase of ethyl acetate/hexane (1:2).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into 400 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile as a pure solid.

Characterization

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified product.

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrimidine ring, the methyl group of the methylsulfanyl moiety, and the proton on the pyrimidine ring.

  • 13C NMR: The carbon NMR spectrum should show distinct peaks for the carbon atoms of the pyrimidine ring, the cyano group, and the two methyl groups.

  • Mass Spectrometry: Electrospray ionization (ESI) or another suitable mass spectrometry technique should be used to confirm the molecular weight of the product.

  • FT-IR Spectroscopy: The infrared spectrum should show a characteristic absorption band for the nitrile (C≡N) stretching vibration.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Methyl iodide is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.[3]

  • DMF is a skin and eye irritant. Handle with care.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or side reactions.Ensure anhydrous conditions. Increase reflux time. Check the quality of the sodium ethoxide.
Incomplete S-methylation in Step 2Insufficient base or inactive methyl iodide.Use freshly opened or distilled methyl iodide. Ensure potassium carbonate is anhydrous. Increase reaction time or gently warm the reaction mixture.
Product is an oil and difficult to purifyImpurities present.Repeat the column chromatography with a shallower gradient. Consider recrystallization from a suitable solvent system.

References

  • Atwal, K. S., O'Reilly, B. C., Gougoutas, J. Z., & Malley, M. F. (1987). SYNTHESIS OF SUBSTITUTED 1,2,3,4-TETRAHYDRO-6-METHYL-2-OXO(THIOXO)-5-PYRIMIDINECARBOXYLIC ACID ESTERS. Heterocycles, 26(5), 1189.
  • El-Brollosy, N. R., Al-Deeb, O. A., & Nasir, A. (2011). 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2934.
  • Patel, R. B., Chikhalia, K. H., & Pannecouque, C. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry - Section B, 59B(1), 79-87.
  • Methyl iodide. (2023). In Wikipedia. Retrieved from [Link]

Sources

Application

Application Note: 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile as a Versatile Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Strategic Scaffold Analysis: The Causality of Chemical Design In mod...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Strategic Scaffold Analysis: The Causality of Chemical Design

In modern drug discovery, the selection of a starting core scaffold dictates the trajectory of lead optimization. 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a privileged, highly functionalized building block that offers exceptional orthogonal reactivity. As a Senior Application Scientist, I frequently leverage this specific compound to bypass common synthetic bottlenecks in the development of kinase and epigenetic inhibitors.

The strategic value of this molecule lies in its three distinct functional domains:

  • The 2-Methylsulfanyl (Methylthio) Group (Latent Leaving Group): Unlike a 2-chloro-pyrimidine—which can be overly reactive and prone to premature hydrolysis during multi-step syntheses—the methylsulfanyl group is highly stable under basic, mildly acidic, and reducing conditions. It acts as a "masked" leaving group. When functionalization is required, it is selectively oxidized to a methylsulfonyl (–SO₂CH₃) group. This oxidation dramatically lowers the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, transforming the C2 position into an electrophilic hotspot for Nucleophilic Aromatic Substitution (SNAr) [1].

  • The 4-Carbonitrile Group (Electronic Activator & Synthetic Handle): The strongly electron-withdrawing nitrile group serves a dual purpose. Mechanistically, it activates the pyrimidine core for the aforementioned SNAr reactions. Pharmacologically, it acts as a potent hydrogen-bond acceptor in the hinge-binding region of kinases (e.g., EGFR, KRAS G12C) [2]. Furthermore, it can be orthogonally converted into amidoximes, primary amines, or tetrazoles without disrupting the rest of the molecule.

  • The 6-Methyl Group (Steric & Lipophilic Modulator): Provides essential steric bulk that restricts the rotational degrees of freedom when binding to target proteins, often enhancing target selectivity and improving the overall lipophilic ligand efficiency (LLE).

Chemical Workflow & Reactivity Mapping

The following diagram illustrates the divergent synthetic pathways enabled by this scaffold, allowing researchers to generate distinct classes of therapeutics from a single starting material.

ChemicalWorkflow Start 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile Oxidation Oxidation (mCPBA) Activation of Leaving Group Start->Oxidation Step 1: Sulfur Activation Nitrile Nitrile Derivatization (Hydroxylamine, EtOH) Start->Nitrile Orthogonal Rxn: Nitrile Sulfone 2-Methylsulfonyl Intermediate Oxidation->Sulfone SNAr SNAr with Amines/Anilines (e.g., DIPEA, 80°C) Sulfone->SNAr Step 2: Core Decoration Kinase ATP-Mimetic Kinase Inhibitor (EGFR / KRAS G12C) SNAr->Kinase Scaffold Optimization Amidoxime Amidoxime / Hydroxamic Acid Nitrile->Amidoxime HDAC HDAC Inhibitor (Zinc Binding Group) Amidoxime->HDAC Epigenetic Targeting

Caption: Divergent synthetic workflow of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

Application 1: Oncology (Kinase Inhibitors)

Pyrimidine-carbonitrile derivatives are highly effective ATP-competitive inhibitors. Recent literature demonstrates that functionalizing the 2-position with substituted anilines yields compounds with potent antiproliferative activity against mutant Epidermal Growth Factor Receptor (EGFR) variants, which are notorious for driving non-small cell lung cancer (NSCLC) [1].

Quantitative Data Summary: Efficacy of Pyrimidine-Carbonitrile Derivatives

The table below summarizes the in vitro cytotoxic activities (IC₅₀) of a lead pyrimidine-carbonitrile derivative (Compound 11b) synthesized via this scaffold, compared to the clinical standard Erlotinib [1].

Target / Cell LineTissue OriginIC₅₀ of Lead Derivative (µM)IC₅₀ of Erlotinib Control (µM)Fold Improvement
EGFR (WT) Kinase Assay0.090.04-
EGFR (T790M) Kinase Assay4.03>10.0>2.5x
HCT-116 Colorectal Carcinoma3.3728.58.4x
HepG-2 Hepatocellular Carcinoma3.0414.84.8x
MCF-7 Breast Cancer4.1418.94.5x
A549 Non-Small Cell Lung Cancer2.4015.66.5x

Data Interpretation: The pyrimidine-carbonitrile scaffold effectively overcomes T790M gatekeeper mutations by utilizing the carbonitrile group to maintain critical hydrogen bonding in the restricted ATP-binding pocket, leading to superior cellular toxicity profiles across multiple solid tumor lines[1].

Experimental Protocol: Synthesis of 2-Anilino Kinase Inhibitor Precursors

This self-validating two-step protocol details the conversion of the latent methylsulfanyl group into a highly active target binder.

Step 1: Chemoselective Oxidation to the Sulfone

Objective: Convert the unreactive methylsulfanyl group into a highly labile methylsulfonyl leaving group.

  • Reaction Setup: Dissolve 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) in small portions.

    • Causality Insight: The reaction is initiated at 0 °C to prevent N-oxidation of the pyrimidine nitrogens. However, the strong electron-withdrawing nature of the 4-carbonitrile group inherently deactivates the ring nitrogens, providing excellent chemoselectivity for sulfur oxidation.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The sulfone product will appear as a highly UV-active spot with a significantly lower Rf value than the starting material due to increased polarity.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the meta-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate in vacuo.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the pharmacophore (e.g., a substituted aniline) at the C2 position.

  • Reaction Setup: Dissolve the crude 2-methylsulfonyl intermediate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane (0.1 M).

  • Reagent Addition: Add the desired substituted aniline (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality Insight: DIPEA acts as a non-nucleophilic proton sponge to neutralize the methanesulfinic acid generated during the substitution, driving the reaction forward without competing with the aniline for the electrophilic C2 carbon.

  • Propagation: Heat the mixture to 80–100 °C for 12 hours. The electron-deficient nature of the pyrimidine-4-carbonitrile ensures complete conversion.

  • Self-Validation (In-Process): Confirm product formation via LC-MS. Look for the target mass [M+H]⁺ and the complete disappearance of the sulfone intermediate mass.

  • Purification: Precipitate the product by adding the reaction mixture dropwise into ice-cold water. Filter the resulting solid and purify via flash column chromatography or recrystallization.

Application 2: Epigenetics (HDAC Inhibitors)

Beyond kinases, the 4-carbonitrile group is an ideal precursor for generating Zinc Binding Groups (ZBGs) required for Histone Deacetylase (HDAC) inhibitors[3].

Experimental Protocol: Conversion to Amidoxime (ZBG Precursor)
  • Reaction Setup: Suspend the functionalized pyrimidine-4-carbonitrile (1.0 eq) in absolute ethanol (0.15 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (3.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq).

    • Causality Insight: K₂CO₃ liberates free hydroxylamine in situ. The alpha-effect of the adjacent nitrogen and oxygen atoms in hydroxylamine makes it a super-nucleophile, allowing it to readily attack the electrophilic carbon of the nitrile group.

  • Propagation: Reflux the mixture at 80 °C for 6 hours.

  • Workup: Cool to room temperature, concentrate the solvent, and partition between EtOAc and water. The resulting amidoxime can be evaluated directly as an HDAC inhibitor or further hydrolyzed to a hydroxamic acid.

Systems Pharmacology: Pathway Targeting

The derivatives synthesized from this scaffold act as multi-nodal disruptors in oncogenic signaling. The diagram below maps the precise intervention points of pyrimidine-4-carbonitrile derivatives within the MAPK/ERK pathway.

Pathway EGF EGF Ligand EGFR EGFR (WT / T790M) EGF->EGFR KRAS KRAS (G12C) EGFR->KRAS Activation BRAF BRAF / MEK / ERK KRAS->BRAF Signaling Cascade Nucleus Tumor Proliferation BRAF->Nucleus Gene Transcription Inhibitor Pyrimidine-4-carbonitrile Derivatives Inhibitor->EGFR ATP Competitive Inhibition Inhibitor->KRAS Switch II Pocket Binding

Caption: Intervention points of pyrimidine-4-carbonitrile derivatives in the EGFR/KRAS signaling cascade.

References

  • Title: Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Source: WIPO (PCT)
  • Title: Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects Source: MDPI (Molecules) URL: [Link](Note: Search directly within MDPI for the specific review title to access the full open-access manuscript).

Method

Catalytic conversion of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

An in-depth guide to the catalytic conversion of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile, a pivotal intermediate in contemporary drug discovery and materials science. This document provides validated protocol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic conversion of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile, a pivotal intermediate in contemporary drug discovery and materials science. This document provides validated protocols, mechanistic insights, and expert commentary designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. The compound 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile represents a highly versatile synthetic intermediate. Its value lies in the strategic placement of three distinct functional handles on the electron-deficient pyrimidine ring:

  • The C2-Methylsulfanyl Group (-SMe): A displaceable unit that can be substituted via nucleophilic aromatic substitution (SNAr) or participate in transition-metal-catalyzed cross-coupling reactions. Its reactivity can be dramatically enhanced through oxidation.

  • The C4-Cyano Group (-CN): A powerful electron-withdrawing group that activates the pyrimidine ring for nucleophilic attack. It also serves as a versatile chemical handle for transformation into amides, amines, amidines, or tetrazoles.[1][2]

  • The C6-Methyl Group (-CH₃): Offers a site for potential further functionalization or can be used to modulate the steric and electronic properties of the final molecule.

This guide details two primary catalytic pathways for the selective functionalization of this scaffold: displacement of the C2-methylsulfanyl group and transformation of the C4-cyano group.

Application Note I: Catalytic C2-Amination via Oxidation-Activated SNAr

The direct displacement of a methylsulfanyl group by an amine can be challenging. A field-proven strategy involves a two-stage, one-pot process: initial oxidation of the sulfide to a sulfone, followed by nucleophilic substitution. The methylsulfonyl group (-SO₂Me) is an excellent leaving group, rendering the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

Causality of Experimental Design
  • Oxidation as an Activation Strategy: The electron-rich sulfur atom in the methylsulfanyl group is a poor leaving group. By oxidizing it to the hexavalent sulfone, we create a strongly electron-withdrawing moiety. This has two effects: it makes the C2 carbon more electrophilic and stabilizes the departing anion, dramatically lowering the activation energy for the subsequent SNAr reaction.[3]

  • Solvent Selection: A high-boiling, polar aprotic solvent such as Dimethylformamide (DMF) or 1,4-dioxane is chosen to ensure solubility of the reactants and to facilitate the formation of the charged Meisenheimer intermediate, which is a key step in the SNAr mechanism.

  • Heating Method: Microwave irradiation is often preferred over conventional heating as it can significantly reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants. However, a conventional heating protocol is also provided for laboratories without microwave reactors.

Experimental Workflow: C2-Amination

G cluster_start Reactant Preparation cluster_reaction Stage 1: Oxidation (Activation) cluster_addition Stage 2: Nucleophilic Substitution cluster_finish Workup & Purification A 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile C Reaction Vessel (0°C to RT, 2-4h) A->C B m-CPBA (1.1 eq) in DCM B->C D Amine Nucleophile (1.2 eq) + DIPEA (1.5 eq) in DMF C->D Solvent removal, redissolve in DMF E Microwave Irradiation (150-180°C, 30-90 min) D->E F Aqueous Workup (Water + EtOAc Extraction) E->F G Drying & Concentration F->G H Flash Column Chromatography G->H I Final Product: 2-Amino-6-methyl- pyrimidine-4-carbonitrile H->I

Caption: Workflow for the two-stage C2-amination protocol.

Protocol 1: Microwave-Assisted C2-Amination

Materials:

  • 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Amine nucleophile of choice (e.g., morpholine, benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Oxidation: In a round-bottom flask, dissolve 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (1.0 mmol) in DCM (10 mL). Cool the solution to 0°C in an ice bath. Add m-CPBA (1.1 mmol, assuming 100% purity) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A new, more polar spot corresponding to the sulfone intermediate should appear.

  • Workup (Intermediate): Quench the reaction by adding saturated NaHCO₃ solution (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-Methyl-2-methylsulfonyl-pyrimidine-4-carbonitrile.

  • Nucleophilic Substitution: To a 10 mL microwave vial, add the crude sulfone intermediate (1.0 mmol), the desired amine nucleophile (1.2 mmol), and DIPEA (1.5 mmol). Add DMF (3 mL). Seal the vial with a cap.

  • Microwave Reaction: Place the vial in a microwave reactor and irradiate at a constant temperature of 150-180°C for 30-90 minutes. Monitor by LC-MS for completion.

  • Final Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Application Note II: Copper-Catalyzed Transformation of the C4-Cyano Group to N-Substituted Amidines

The nitrile functionality offers a rich vein of chemical transformations. A particularly useful conversion in medicinal chemistry is the formation of amidines, which are key structural motifs and effective bioisosteres. This protocol details an efficient copper-catalyzed method for the synthesis of N-substituted amidines directly from the pyrimidine nitrile and a primary amine.[4]

Causality of Experimental Design
  • Catalyst System: A copper(I) salt, such as CuCl, is an effective and economical catalyst for the nucleophilic addition of amines to nitriles.[4] The reaction is often facilitated by a ligand, like 2,2'-bipyridine, which stabilizes the copper catalyst and enhances its activity.

  • Reaction Conditions: The protocol employs an oxygen atmosphere, suggesting an oxidative mechanism may be at play, possibly involving the copper catalyst cycling between oxidation states. The use of 2,2,2-trifluoroethanol (TFE) as a solvent is advantageous due to its ability to stabilize charged intermediates through hydrogen bonding.[4]

  • Atom Economy: This method is highly atom-economical, directly combining the nitrile and the amine with catalytic turnover, minimizing waste compared to multi-step classical methods.[5]

Proposed Catalytic Cycle

G catalyst Cu(I) Complex intermediate1 Amine Coordination catalyst->intermediate1 Ligand Exchange intermediate2 Nitrile Insertion intermediate1->intermediate2 + R-CN (Coordination & Insertion) intermediate3 Cu-Amidine Complex intermediate2->intermediate3 Proton Transfer product Amidine Product intermediate3->product Product Release product->catalyst Catalyst Regeneration reactants R-CN + R'-NH₂ reactants->catalyst + R'-NH₂

Caption: Simplified proposed cycle for Cu-catalyzed amidine synthesis.

Protocol 2: Copper-Catalyzed Amidine Synthesis

Materials:

  • 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

  • Primary amine of choice (e.g., aniline)

  • Copper(I) chloride (CuCl)

  • 2,2'-Bipyridine

  • Cesium carbonate (Cs₂CO₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Oxygen (O₂) balloon or atmosphere

  • Standard workup and purification reagents

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuCl (0.05 mmol, 5 mol%), 2,2'-bipyridine (0.06 mmol, 6 mol%), and Cs₂CO₃ (1.5 mmol).

  • Reactant Addition: Add 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (1.0 mmol) and the primary amine (1.2 mmol).

  • Solvent and Atmosphere: Add TFE (3 mL). Evacuate and backfill the tube with oxygen (repeat 3 times) and leave an O₂ balloon attached.

  • Reaction: Heat the reaction mixture to 100°C in a preheated oil bath and stir for 12-24 hours.

  • In-Process Validation: Monitor the reaction for the consumption of the starting nitrile by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification & Characterization: Purify the residue by flash column chromatography on silica gel to afford the desired N-substituted amidine. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Data Summary

The following table provides expected outcomes for the described protocols. Note that yields are highly dependent on the specific nucleophile used.

ProtocolTarget TransformationKey ReagentsTemp (°C)TimeTypical Yield
1 C2-Amination (SNAr)m-CPBA, Amine, DIPEA150-18030-90 min70-95%[6]
2 C4-Amidine SynthesisCuCl, 2,2'-Bipyridine, Amine10012-24 h60-90%[4]

Trustworthiness: A Self-Validating Approach

The integrity of these protocols is ensured through rigorous in-process and final validation steps.

  • Chromatographic Monitoring: Regular analysis by TLC and LC-MS provides real-time data on the consumption of starting materials and the formation of products and intermediates. This allows for precise control over reaction times and prevents the formation of byproducts from over-reaction.

  • Spectroscopic Confirmation: The identity and purity of the final, purified product must be unequivocally confirmed. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the elemental composition. ¹H and ¹³C NMR spectroscopy provides structural confirmation by mapping the chemical environment of each proton and carbon atom, ensuring the desired catalytic conversion has occurred at the intended position.

By integrating these analytical checkpoints, the researcher can have high confidence in the outcome of the catalytic conversion, ensuring reproducibility and reliability.

References

  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Diethoxypyrimidine.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023).
  • MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020).
  • PMC. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • ACS Publications. Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. (2008).
  • PMC. Nitriles: an attractive approach to the development of covalent inhibitors.
  • University of Groningen. Catalytic Conversion of Nitriles by Metal Pincer Complexes.
  • Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020).

Sources

Application

Application Note: Reagents and Protocols for the Oxidation of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale The compound 6-Methyl-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

The compound 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is a highly versatile electrophilic building block used extensively in the discovery of kinase inhibitors, agrochemicals, and novel therapeutics. However, the native methylsulfanyl (thioether) moiety is a poor leaving group for nucleophilic aromatic substitution (SNAr).

To activate the C2 position for SNAr by amines, alcohols, or carbon nucleophiles, the thioether must be oxidized to the corresponding sulfone (6-Methyl-2-methylsulfonyl-pyrimidine-4-carbonitrile ).

Causality of the Transformation: Mechanistically, the oxidation of the sulfur atom transforms a weakly electron-donating group into a strongly electron-withdrawing sulfone. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, increasing the electrophilicity at the C2 carbon. Upon nucleophilic attack, the resulting methanesulfinate anion ( MeSO2−​ ) serves as an exceptionally stable and efficient leaving group [1].

Chemoselectivity Warning: This specific substrate contains a sensitive carbonitrile (-CN) group. While the nitrile is stable to electrophilic oxidants under neutral or acidic conditions, it is highly susceptible to hydrolysis (yielding an amide) in the presence of alkaline hydrogen peroxide (the Radziszewski reaction). Therefore, strictly pH-controlled or non-aqueous oxidation protocols must be employed [2].

Quantitative Comparison of Oxidation Reagents

To ensure a self-validating and scalable workflow, the choice of oxidant must be tailored to the reaction scale and environmental constraints. Below is a quantitative summary of the three most reliable reagent systems for this transformation.

Reagent SystemOxidant EquivalentsOperating Temp.Typical Reaction TimeExpected YieldScalability Limit
mCPBA / CH₂Cl₂ 2.2 - 2.5 eq0 °C RT2 - 12 h85 - 95%< 50 g (Safety/Cost)
Oxone / MeOH-H₂O 2.5 - 3.0 eq0 °C RT4 - 16 h80 - 90%~ 1 kg (Volume limit)
H₂O₂ / Na₂WO₄ 2.5 - 3.0 eq20 °C 50 °C6 - 24 h85 - 95%> 1 kg (Process Scale)

Oxidation Pathway

OxidationPathway A 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile (Thioether) B Sulfoxide Intermediate (Partially Oxidized) A->B 1 eq. Oxidant (Fast Kinetics) C 6-Methyl-2-methylsulfonyl- pyrimidine-4-carbonitrile (Sulfone) B->C 1 eq. Oxidant (Rate Limiting)

Figure 1: Stepwise oxidation pathway from thioether to sulfone via a sulfoxide intermediate.

Experimental Protocols

Protocol A: mCPBA Oxidation (Discovery & Milligram Scale)

Optimized for speed, anhydrous conditions, and ease of workup.

Materials: 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (1.0 eq), meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity, 2.2 eq), anhydrous Dichloromethane (CH₂Cl₂).

Step-by-Step Procedure:

  • Dissolution: Dissolve the thioether substrate (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The initial oxidation to the sulfoxide is highly exothermic. Cooling prevents thermal runaway and suppresses unwanted N-oxidation of the pyrimidine ring.

  • Reagent Addition: Add mCPBA (2.2 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC. Ensure complete disappearance of the highly polar sulfoxide intermediate.

  • Quench & Workup: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Causality: This is a critical safety step that reduces any unreacted peroxides, preventing explosive hazards during solvent evaporation.

  • Neutralization: Wash the organic layer twice with saturated aqueous NaHCO₃. Causality: mCPBA is reduced to m-chlorobenzoic acid. The bicarbonate wash deprotonates this byproduct, partitioning it entirely into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfone.

Protocol B: Oxone Oxidation (Intermediate & Green Chemistry Scale)

Optimized for safety, avoiding chlorinated solvents and explosive peroxides.

Materials: Substrate (1.0 eq), Oxone (Potassium peroxymonosulfate, 2.5 eq), Methanol, Water.

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Methanol (0.2 M). Cool to 0 °C.

  • Oxidant Preparation: Dissolve Oxone (2.5 eq) in a minimum volume of deionized water.

  • Addition: Add the aqueous Oxone solution dropwise to the methanolic substrate solution.

  • Reaction: Stir at RT for 4–16 hours. The reaction will become a thick white suspension as inorganic sulfate salts precipitate.

  • Workup: Dilute the mixture with water to dissolve the inorganic salts. Extract the aqueous phase with Ethyl Acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Catalytic H₂O₂ / Sodium Tungstate (Process Scale)

Optimized for atom economy, low cost, and large-scale manufacturing [3].

Materials: Substrate (1.0 eq), Sodium tungstate dihydrate (Na₂WO₄·2H₂O, 0.05 eq), 30% aqueous H₂O₂ (2.5 eq), Ethanol or Ethyl Acetate.

Step-by-Step Procedure:

  • Setup: Suspend the substrate and Na₂WO₄·2H₂O (5 mol%) in Ethanol (0.5 M).

  • Addition: Heat the mixture to 40 °C. Add 30% aqueous H₂O₂ (2.5 eq) dropwise over 1 hour via an addition funnel. Causality: Sodium tungstate acts as a catalyst by reacting with H₂O₂ to form a highly electrophilic peroxotungstate complex. This complex transfers oxygen to the sulfur atom much faster than H₂O₂ alone, allowing the reaction to proceed under neutral conditions that protect the sensitive carbonitrile group.

  • Reaction: Maintain heating at 40–50 °C for 6–24 hours until IPC shows complete conversion.

  • Quench: Cool to RT and carefully quench with aqueous sodium sulfite (Na₂SO₃) until peroxide test strips read negative.

  • Isolation: Concentrate to remove Ethanol, extract with Ethyl Acetate, wash with water, dry, and evaporate to afford the product.

Reagent Selection Logic

ReagentSelection Start Select Oxidation Reagent Scale What is the Reaction Scale? Start->Scale Small Discovery (< 5g) Scale->Small Med Intermediate (5-50g) Scale->Med Large Process (> 50g) Scale->Large mCPBA mCPBA in DCM (Fast, Anhydrous) Small->mCPBA Oxone Oxone in MeOH/H2O (Safe, Chemoselective) Med->Oxone H2O2 H2O2 + Na2WO4 (Atom Economical) Large->H2O2

Figure 2: Decision matrix for selecting the optimal oxidation reagent based on reaction scale.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the SNAr precursor, the oxidation must be analytically validated before downstream use.

  • TLC Tracking: The starting thioether is relatively non-polar. Upon addition of 1 equivalent of oxidant, a highly polar sulfoxide spot appears near the baseline. As the second equivalent reacts, the final sulfone product appears at an intermediate Rf value (between the thioether and the sulfoxide).

  • ¹H NMR (CDCl₃): The most diagnostic signal is the methyl group attached to the sulfur. In the starting thioether, the S-CH₃ singlet typically resonates at δ ~2.5 ppm . Upon full oxidation to the sulfone, the strong deshielding effect of the SO₂ group shifts this singlet significantly downfield to δ ~3.3 - 3.4 ppm . The absence of a signal at ~2.8 - 2.9 ppm confirms that no intermediate sulfoxide remains.

References

  • Huang, T.-H., Tu, H.-Y., Aibibu, Z., Hou, C.-J., & Zhang, A.-D. (2011). "Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives." Arkivoc, 2011(2), 1-17. URL:[Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). "Synthesis of 2-Cyanopyrimidines." Molbank, 2019(4), M1086. URL:[Link]

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, 26(1), 313-314. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Temperature Optimization for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile Derivatives

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals dealing with the functionalization of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and drug development professionals dealing with the functionalization of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile . Due to the unique electronic interplay between the electron-withdrawing C4-carbonitrile and the C2-methylsulfanyl (thioether) group, precise temperature control is the most critical parameter dictating chemoselectivity, yield, and byproduct profile.

Core Reaction Pathways & Temperature Dependencies

The following workflow illustrates the thermal decision matrix for displacing the C2-methylsulfanyl group with amine nucleophiles.

G SM 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile Ox Oxidation (mCPBA) Temp: 0°C to 25°C SM->Ox Two-Step Method DirectSNAr Direct SNAr (Amines) Temp: 100°C to 120°C SM->DirectSNAr One-Step Method Sulfone 2-Methanesulfonyl Intermediate Ox->Sulfone MildSNAr Mild SNAr (Amines) Temp: 20°C to 60°C Sulfone->MildSNAr Product 2-Amino-6-methylpyrimidine- 4-carbonitrile Derivative MildSNAr->Product DirectSNAr->Product Optimal Conditions Degradation Byproducts: Nitrile Hydrolysis / Amidine DirectSNAr->Degradation >120°C / Moisture

Reaction pathways for C2-amination showing temperature-dependent direct vs. two-step workflows.

Troubleshooting FAQs

Q1: Why is my direct Nucleophilic Aromatic Substitution (SNAr) with aliphatic amines failing at room temperature (25°C)?

  • Causality & Expert Insight: The methylsulfanyl (-SCH₃) group is a relatively poor leaving group compared to halogens. While the pyrimidine ring is electron-deficient and further activated by the C4-carbonitrile group, the activation energy barrier for the Meisenheimer complex formation with an unoxidized thioether requires significant thermal input. At 25°C, the reaction kinetics are prohibitively slow.

  • Solution: For direct displacement, the reaction temperature must be elevated to 100°C–120°C in a polar aprotic solvent (e.g., DMF or NMP) using a sealed vessel[1]. Alternatively, convert the -SCH₃ to a better leaving group (see Q3).

Q2: I increased the SNAr temperature to 140°C to force the reaction, but my yield dropped and I see highly polar byproducts. What happened?

  • Causality & Expert Insight: You have crossed the thermal threshold for nitrile stability. At temperatures exceeding 120°C, especially in the presence of nucleophilic amines and trace moisture, the C4-carbonitrile group becomes highly susceptible to hydration (forming a primary amide) or undergoing direct nucleophilic attack to form an amidine. Furthermore, the C6-methyl protons are weakly acidic; extreme heat in basic conditions can trigger deprotonation and subsequent dimerization.

  • Solution: Cap your direct SNAr temperature at 120°C and ensure strictly anhydrous conditions. If the amine is sterically hindered and unreactive at 120°C, you must switch to the two-step oxidation/SNAr protocol.

Q3: How do I optimize the oxidation of the methylsulfanyl group to a sulfone to enable lower-temperature SNAr?

  • Causality & Expert Insight: Oxidizing the -SCH₃ group to a methanesulfonyl (-SO₂CH₃) group dramatically increases its leaving group ability, allowing subsequent SNAr to proceed at temperatures as low as 10°C to 20°C[2]. However, excessive heat during oxidation can lead to pyrimidine N-oxide formation[3].

  • Solution: Use exactly 2.1 to 2.2 equivalents of mCPBA or Oxone[4]. The temperature must be strictly controlled: initiate the reaction at 0°C to manage the exothermic sulfoxide formation, then allow it to warm to 20°C–25°C for the sulfone formation. Do not exceed 25°C.

Quantitative Data: Temperature vs. Yield Profile

The table below summarizes the effect of reaction temperature on chemoselectivity and yield during the amination of 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile with a standard primary amine (benzylamine).

Reaction PathwayReagent / NucleophileTemp (°C)Time (h)Target Yield (%)Major Byproduct Observed
Direct SNArBenzylamine (1.5 eq)2524< 5Unreacted Starting Material
Direct SNArBenzylamine (1.5 eq)1101278None
Direct SNArBenzylamine (1.5 eq)1401235C4-Amide (Nitrile Hydrolysis)
Oxidation (Step 1)mCPBA (2.2 eq)0 to 25492 (Sulfone)Pyrimidine N-Oxide (< 2%)
Mild SNAr (Step 2)Benzylamine (1.2 eq)25289None

Validated Experimental Protocols

Protocol A: Direct SNAr Amination (High-Temperature Method)

Use this method for highly nucleophilic, unhindered aliphatic amines where minimizing step count is prioritized.

  • Setup: In an oven-dried 10 mL microwave vial or heavy-walled sealed tube, dissolve 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (1.0 eq, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.5 eq) and anhydrous Cesium Carbonate (Cs₂CO₃, 2.0 eq).

    • Causality: Cs₂CO₃ acts as an acid scavenger to prevent amine protonation without acting as a competing nucleophile[1].

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110°C–120°C using a pre-heated oil bath or heating block.

    • Self-Validation: Monitor the internal temperature; exceeding 120°C will initiate nitrile hydrolysis.

  • Monitoring: Stir for 12–16 hours.

    • Self-Validation: Validate completion via LC-MS or TLC (UV 254 nm). The product will typically be more polar than the starting material. Disappearance of the UV-active starting material spot confirms conversion.

  • Workup: Cool to room temperature (25°C). Quench with ice water (15 mL) to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Two-Step Amination via Sulfone Intermediate (Low-Temperature Method)

Use this method for aromatic amines (anilines), sterically hindered amines, or when the C4-carbonitrile shows signs of degradation at high heat.

Step 1: Oxidation

  • Setup: Dissolve the starting material (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) and cool to 0°C in an ice bath.

  • Oxidant Addition: Slowly add mCPBA (77% max, 2.2 eq) in small portions over 15 minutes.

    • Causality: Strict 0°C addition controls the exothermic sulfoxide formation and prevents over-oxidation to the pyrimidine N-oxide[3].

  • Warming: Remove the ice bath and allow the reaction to warm to 20°C–25°C. Stir for 3 hours.

  • Workup: Quench with saturated aqueous Na₂S₂O₃.

    • Self-Validation: Quenching with Na₂S₂O₃ destroys excess oxidant and prevents thermal runaway during solvent evaporation. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid. Dry the organic layer and concentrate to isolate the 2-methanesulfonyl intermediate.

Step 2: Mild SNAr 5. Coupling: Dissolve the sulfone intermediate in a polar solvent (e.g., THF or DMF). Add the amine (1.2 eq) and a mild base (e.g., DIPEA, 1.5 eq). 6. Thermal Control: Stir the reaction at 20°C to 60°C.

  • Causality: The highly electrophilic C2 position, activated by both the sulfone and the C4-nitrile, allows rapid substitution without thermal degradation[2].

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Optimization

Technical Support Center: Scale-Up Optimization for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile Production

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile. It provides in-depth troubleshooting ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure robust and reproducible outcomes.

Overview of Synthetic Strategy

The synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile is typically achieved through a cyclocondensation reaction. A robust and common approach involves the reaction of a β-ketonitrile with S-methylisothiourea. This pathway is favored for its atom economy and the availability of starting materials. The general reaction mechanism is a cornerstone of pyrimidine synthesis and offers several points for optimization during scale-up.[1][2]

Core Reaction Pathway

The primary transformation involves the condensation of ethyl 2-cyano-3-oxobutanoate with S-methylisothiourea sulfate in the presence of a base. The base facilitates the deprotonation of the active methylene compound, initiating the cascade towards the final heterocyclic product.

Synthesis_Pathway A Ethyl 2-cyano-3-oxobutanoate I1 Enolate Intermediate A->I1 Deprotonation B S-Methylisothiourea sulfate I2 Addition Product B->I2 Nucleophilic Attack C Base (e.g., NaOEt) C->I1 I1->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile I3->P Dehydration/ Aromatization

Caption: Synthetic pathway for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

Troubleshooting Guide: Scale-Up Challenges

This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low (<60%) upon scale-up, with significant unreacted starting materials detected by HPLC/TLC. What are the likely causes and how can I improve conversion?

Answer: Low conversion during scale-up is a frequent challenge and can be attributed to several factors ranging from mass and heat transfer limitations to reagent stability.

  • Potential Cause 1: Inefficient Mixing.

    • Explanation: As the reaction volume increases, maintaining a homogenous mixture becomes more difficult. Localized "hot spots" or areas of high reactant concentration can lead to side reactions, while insufficient mixing can prevent reactants from interacting effectively.

    • Recommended Solution:

      • Mechanical Agitation: Switch from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel geometry to create a vortex and ensure top-to-bottom mixing.

      • Baffling: If the reactor geometry allows, use baffles to disrupt laminar flow and improve turbulence.

  • Potential Cause 2: Suboptimal Base Addition & Stoichiometry.

    • Explanation: The purity and stoichiometry of the base are critical. For instance, if using sodium ethoxide, it can degrade upon exposure to atmospheric moisture, reducing its effective concentration. On a larger scale, slow, controlled addition of the base is necessary to manage the reaction exotherm. A rapid addition can cause temperature spikes that favor byproduct formation.

    • Recommended Solution:

      • Base Titration: Titrate the base solution immediately before use to confirm its molarity.

      • Controlled Addition: Add the base solution subsurface via a syringe pump or addition funnel over a prolonged period (e.g., 30-60 minutes) while carefully monitoring the internal temperature.

      • Stoichiometry Optimization: While a 1:1 molar ratio is theoretical, a slight excess of the base (e.g., 1.05-1.1 equivalents) can sometimes help drive the reaction to completion. This must be optimized empirically.[3]

  • Potential Cause 3: Purity of Starting Materials.

    • Explanation: Impurities or residual moisture in reactants can significantly interfere with the reaction. S-methylisothiourea sulfate can be hygroscopic, and its hydrolysis can inhibit the reaction.

    • Recommended Solution: Ensure all starting materials are of high purity and are thoroughly dried before use. Use freshly prepared or purified S-methylisothiourea salts and ensure strictly anhydrous conditions for the reaction.

Question 2: My crude product is a dark oil and difficult to purify. I observe multiple closely-eluting spots on TLC, and NMR shows several impurities. What side reactions are occurring?

Answer: The formation of colored impurities and byproducts is often due to competing reaction pathways or decomposition, especially at elevated temperatures.

  • Potential Cause 1: Knoevenagel Condensation.

    • Explanation: A common side reaction involves the self-condensation of the β-ketonitrile (ethyl 2-cyano-3-oxobutanoate) or its reaction with other carbonyl species, which can lead to oligomeric byproducts.[3]

    • Recommended Solution:

      • Control Temperature: Maintain a lower reaction temperature (e.g., 0-25°C) during the initial addition and condensation phase to disfavor this pathway.

      • Order of Addition: Consider adding the β-ketonitrile slowly to the mixture of the base and S-methylisothiourea to ensure it reacts in the desired manner immediately upon addition.

  • Potential Cause 2: Hantzsch-type Dihydropyridine Formation.

    • Explanation: Although less common in this specific synthesis, related pyrimidine syntheses can be plagued by the formation of highly fluorescent dihydropyridine byproducts, especially at higher temperatures where intermediates might decompose.

    • Recommended Solution: Strict temperature control is the most effective preventative measure. Running the reaction at a lower temperature can significantly reduce the formation of these byproducts.

  • Potential Cause 3: Oxidative Decomposition.

    • Explanation: The methylsulfanyl group (-SCH3) can be susceptible to oxidation, especially if the reaction is worked up under harsh acidic or oxidative conditions, or if exposed to air for prolonged periods at high temperatures. This can lead to the formation of sulfoxide or sulfone impurities.

    • Recommended Solution:

      • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).

      • Quenching: Use a mild quenching procedure. Avoid strong oxidizing agents during workup.

Troubleshooting Summary: Impurity Formation
Observation Potential Cause
Dark, viscous crude productKnoevenagel Condensation / Polymerization
Fluorescent byproductHantzsch-type side reaction
Extra peaks in mass spec (+16, +32 Da)Oxidation of methylsulfanyl group

Question 3: During workup and isolation, my product precipitates as a fine, difficult-to-filter solid, leading to significant losses. How can I improve the physical properties of the crystalline product?

Answer: Poor crystal morphology is a classic scale-up problem related to precipitation and crystallization conditions. "Crashing out" a product by rapid solvent or temperature changes often leads to fine, amorphous particles.

  • Potential Cause 1: Rapid Precipitation.

    • Explanation: Adding an anti-solvent too quickly or cooling the solution too rapidly does not allow for orderly crystal lattice formation.

    • Recommended Solution:

      • Controlled Cooling: After the reaction is complete and quenched, allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. A programmed cooling ramp is ideal in a production setting.

      • Anti-Solvent Addition: If an anti-solvent is used for precipitation (e.g., water or heptane), add it slowly with vigorous stirring at a controlled temperature.

      • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at the point of supersaturation to encourage the growth of larger, more uniform crystals.

  • Potential Cause 2: Incorrect Crystallization Solvent System.

    • Explanation: The chosen solvent system may not be optimal for producing well-defined crystals.

    • Recommended Solution:

      • Solvent Screening: Perform a small-scale solvent screen to find the best system for recrystallization. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at reflux. Common choices for pyrimidines include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/heptane.[4][5]

      • Recrystallization: Instead of simple precipitation, perform a full recrystallization. Dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly. This is one of the most effective methods for both purification and improving crystal habit.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling the reagents involved in this synthesis? A1: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[6]

  • Sodium Ethoxide/Methanol: Flammable and toxic. Avoid ignition sources and handle under an inert atmosphere.[6]

  • Nitriles: Compounds containing a cyano group are toxic and should be handled with care.[7] Avoid inhalation and skin contact.

  • General Precautions: Ensure eyewash stations and safety showers are accessible.[8] In case of skin or eye contact, rinse immediately and thoroughly with water and seek medical attention.[8][9]

Q2: What analytical techniques are best for monitoring reaction progress and final product purity? A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and is the preferred method for determining the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying any impurities present in the crude or purified material.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[10]

Q3: Can I use a different base instead of sodium ethoxide? A3: Yes, other non-nucleophilic bases can be used, and their choice may influence yield and reaction time.

  • Potassium Carbonate (K₂CO₃): A milder, less hazardous base that can be effective, often requiring higher temperatures or longer reaction times.[10][11]

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base, but it is highly flammable and requires careful handling under strictly anhydrous conditions.

  • Organic Bases (e.g., DBU, Triethylamine): Can also be used, though their efficacy will depend on the specific reaction conditions. The choice of base should be optimized on a small scale before implementing in a large-scale run.

Experimental Protocols

Protocol: Synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

This protocol provides a general framework. Optimization may be required based on specific laboratory conditions and scale.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with an overhead mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen inlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with S-methylisothiourea sulfate (1.0 eq) and anhydrous ethanol to form a slurry.

  • Base Addition: Cool the slurry to 0-5°C using an ice bath. Prepare a solution of sodium ethoxide (2.1 eq) in anhydrous ethanol and add it dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Substrate Addition: After the base addition is complete, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture back to 0-5°C.

    • Slowly add cold water to quench the reaction and precipitate the product.

    • Stir the resulting slurry for 1 hour at 0-5°C to maximize precipitation.

  • Isolation:

    • Filter the solid product using a Büchner funnel.

    • Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum at 40-50°C to a constant weight.

  • Purification (if necessary):

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve the desired purity.[4][5]

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Pyrimidine Synthesis. Retrieved from Google Search.[3]

  • Benchchem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from Google Search.[12]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. Retrieved from Google Search.[13]

  • American Chemical Society. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. Retrieved from Google Search.[14]

  • ResearchGate. (n.d.). Optimization for the preparation of pyrimidine-2,4,5-triamine 6. Retrieved from Google Search.[15]

  • Benchchem. (2025). Troubleshooting common issues in pyrimidine synthesis. Retrieved from Google Search.

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from Google Search.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Google Search.[8]

  • Chemical Substance Information. (n.d.). 6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid. Retrieved from Google Search.[16]

  • Narkhede, H., et al. (2021). A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. Turkish Journal of Chemistry. Retrieved from Google Search.[4]

  • ThermoFisher. (2026). SAFETY DATA SHEET. Retrieved from Google Search.[6]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from Google Search.

  • Synthetic Communications. (2018). SYNTHESIS OF[3][14]DITHIINO[2,3-d]PYRIMIDINE-6-CARBONITRILE DERIVATIVES VIA THE REACTION. Retrieved from Google Search.[17]

  • BOC Sciences. (n.d.). MSDS of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile. Retrieved from Google Search.[9]

  • El-Sayed, W. A., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Retrieved from Google Search.[10]

  • National Institutes of Health. (n.d.). 6-Methylpyridine-2-carbonitrile. PubChem. Retrieved from Google Search.[18]

  • CymitQuimica. (n.d.). CAS 42839-04-3: Pyrimidine-4-carbonitrile. Retrieved from Google Search.[7]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from Google Search.[1]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from Google Search.[19]

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from Google Search.[20]

  • Narkhede, H., et al. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. PMC. Retrieved from Google Search.[5]

  • PMC. (n.d.). 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. Retrieved from Google Search.[11]

  • Royal Society of Chemistry. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from Google Search.[2]

  • MDPI. (n.d.). Synthesis of 2-Cyanopyrimidines. Retrieved from Google Search.[21]

  • Frontiers. (n.d.). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from Google Search.[22]

  • MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Retrieved from Google Search.[23]

  • PubMed. (2021). New functionalized 6-thienylpyrimidine-5-carbonitriles as antiproliferative agents against human breast cancer cells. Retrieved from Google Search.[24]

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Reference Data & Comparative Studies

Validation

The "Magic Methyl" Effect in Focus: A Comparative Analysis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile and 2-methylsulfanyl-pyrimidine-4-carbonitrile

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of therapeutic agents.[1] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This guide delves into a comparative analysis of two closely related pyrimidine derivatives: 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile and 2-methylsulfanyl-pyrimidine-4-carbonitrile. The primary distinction lies in the presence of a methyl group at the C6 position of the pyrimidine ring. This seemingly minor structural alteration can profoundly influence a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect.[2][3]

This guide will provide an in-depth examination of the physicochemical properties, synthesis strategies, and potential applications of these two compounds. By presenting available experimental data and outlining key experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their research endeavors.

Physicochemical Properties: A Tale of Two Scaffolds

The introduction of a methyl group, while small, can significantly impact a molecule's physical and chemical characteristics. This section provides a comparative overview of the key properties of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile and its non-methylated counterpart.

Property6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile2-methylsulfanyl-pyrimidine-4-carbonitrile
Molecular Formula C₇H₇N₃S[4]C₆H₅N₃S
Molecular Weight 165.22 g/mol 151.19 g/mol [5]
Appearance Not specifiedWhite to Yellow Solid
LogP (Predicted) 0.6567[6]Not explicitly available, but expected to be lower than the methylated analog
Topological Polar Surface Area (TPSA) 49.57 Ų[6]Not explicitly available, but expected to be similar to the methylated analog
Storage Temperature Not specifiedRoom temperature

The most notable difference is the increased molecular weight and predicted lipophilicity (LogP) of the methylated compound. The methyl group, being a nonpolar substituent, enhances the molecule's hydrophobic character.[2] This can have significant implications for its pharmacokinetic and pharmacodynamic profiles, potentially influencing membrane permeability, protein binding, and metabolic stability.[3][7]

The "Magic Methyl" Effect: Unraveling the Impact on Biological Activity

The term "magic methyl" was coined to describe the often dramatic and unpredictable enhancement in biological activity observed upon the introduction of a methyl group to a lead compound.[2][3] This effect is not universal but has been documented across a wide range of drug classes. The underlying mechanisms for this phenomenon are multifaceted and can include:

  • Enhanced Binding Affinity: A strategically placed methyl group can fit into a hydrophobic pocket within a target protein's binding site, leading to favorable van der Waals interactions and displacing water molecules, which can result in a significant increase in binding affinity and potency.[2][8] It has been suggested that a single methyl group can potentially increase potency by up to 10-fold if it is optimally positioned.[3]

  • Conformational Rigidity: The steric bulk of a methyl group can restrict the rotation of nearby bonds, locking the molecule into a more bioactive conformation. This pre-organization for binding can reduce the entropic penalty upon interaction with the target receptor.[2][7]

  • Modulation of Metabolism: Methyl groups can influence a drug's metabolic fate. They can block sites of metabolic attack, thereby increasing the compound's half-life. Conversely, they can also serve as a "soft spot" for metabolism, leading to the formation of specific metabolites.[3]

In the context of comparing 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile and 2-methylsulfanyl-pyrimidine-4-carbonitrile, the presence of the C6-methyl group could potentially lead to enhanced activity against certain biological targets. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9][10] The methyl group could enhance these activities by improving interactions with the active sites of relevant enzymes or receptors.

Synthesis Strategies: Building the Pyrimidine Core

The synthesis of these pyrimidine derivatives typically involves the cyclocondensation of a three-carbon component with an amidine or a related precursor. The specific starting materials and reaction conditions can be tailored to introduce the desired substituents.

General Synthesis of 2-Methylsulfanylpyrimidine Derivatives

A common route to 2-methylsulfanylpyrimidines involves the use of S-methylisothiourea as the nitrogen-containing component. This can be reacted with a suitable 1,3-dicarbonyl compound or its equivalent.

Experimental Protocol: Synthesis of 2-Methylsulfanyl-pyrimidine-4-carbonitrile

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and available starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a suitable 1,3-dicarbonyl precursor (e.g., a derivative of malononitrile) and S-methylisothiourea sulfate in an appropriate solvent such as ethanol.

  • Base Addition: Add a base, such as sodium ethoxide or potassium carbonate, to the reaction mixture to facilitate the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methylsulfanyl-pyrimidine-4-carbonitrile.

Synthesis of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

To introduce the methyl group at the C6 position, the synthesis would start with a 1,3-dicarbonyl compound that already contains a methyl group at the appropriate position, such as acetylacetone or a derivative thereof.

Experimental Protocol: Synthesis of 1-(6-Methyl-2-methylsulfanyl-4-phenyl-1,4-dihydro-pyrimidin-5-yl)-ethanone (A Biginelli-type reaction)

This protocol describes a four-component modified Biginelli reaction which can be adapted for the synthesis of related 6-methylpyrimidine derivatives.[11][12]

  • Initial Mixture: In a reaction flask, combine benzaldehyde (or another suitable aldehyde), acetylacetone, and thiourea. Cool the flask to 0–5 °C in an ice bath.[11]

  • Methylation: Add dimethyl sulfate dropwise over 10 minutes. A vigorous reaction may occur, raising the temperature to 60-65°C.[11]

  • Reflux: Once the initial vigorous reaction subsides, add ethanol and reflux the mixture for 3-4 hours with stirring.[11]

  • Work-up and Isolation: Monitor the reaction completion by TLC. After completion, cool the reaction mixture and pour it onto crushed ice. Filter the resulting product, wash it with ether, and dry it.[12]

  • Purification: Recrystallize the crude product from ethanol to obtain the purified compound.[12]

Diagram: General Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 1,3-Dicarbonyl 1,3-Dicarbonyl (or equivalent) Cyclocondensation Cyclocondensation (Base catalyzed) 1,3-Dicarbonyl->Cyclocondensation S-Methylisothiourea S-Methylisothiourea S-Methylisothiourea->Cyclocondensation Precipitation Precipitation in water Cyclocondensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 2-Methylsulfanylpyrimidine Derivative Recrystallization->Product

Caption: Generalized workflow for the synthesis of 2-methylsulfanylpyrimidine derivatives.

Comparative Experimental Data and Applications

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents.[1] They often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9] For instance, some pyrimidine derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

The presence of a methyl group can significantly influence the anticancer activity. In some cases, methylation has led to a stunning >100,000-fold improvement in activity.[2] It is plausible that 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile could exhibit enhanced potency against certain cancer cell lines compared to its non-methylated analog due to improved hydrophobic interactions within the ATP-binding pocket of a target kinase.

Antimicrobial and Anti-inflammatory Activity

Pyrimidine scaffolds are also prevalent in compounds with antimicrobial and anti-inflammatory properties.[1][13] They can target various pathways in bacteria, fungi, and viruses.[9] In the context of inflammation, pyrimidine derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and modulate the production of inflammatory mediators.[13][14]

A comparative study on pyridine and pyrimidine derivatives as anti-inflammatory agents demonstrated that specific pyrimidine compounds exhibited significant inhibition of nitric oxide production in LPS-stimulated macrophages.[13] The addition of a methyl group to such a scaffold could potentially enhance this activity by improving binding to the target enzyme.

Future Directions and Conclusion

The comparison between 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile and 2-methylsulfanyl-pyrimidine-4-carbonitrile serves as a compelling case study for the "magic methyl" effect in drug design. While a direct head-to-head comparison based on existing literature is challenging, the principles of medicinal chemistry strongly suggest that the C6-methyl group is likely to impart distinct pharmacological properties.

For researchers in drug discovery, these two compounds represent an excellent pair for a systematic investigation into the structure-activity relationship (SAR) of pyrimidine-based inhibitors. Key research directions would include:

  • Comparative Biological Screening: Evaluating both compounds in a panel of relevant biological assays (e.g., kinase inhibition assays, cell proliferation assays, antimicrobial susceptibility tests) to quantify the impact of the methyl group.

  • In-depth SAR Studies: Synthesizing a library of analogs with variations at the C6 position to further probe the effects of steric bulk and electronics on activity.

  • Computational Modeling: Employing molecular docking and molecular dynamics simulations to understand the binding modes of both compounds with their putative targets and to rationalize any observed differences in activity.

References

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. (n.d.).
  • Methyl-Containing Pharmaceuticals: Methylation in Drug Design | Request PDF. (n.d.).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 14).
  • 2-(METHYLTHIO)PYRIMIDINE-4-CARBONITRILE | 1124-75-0 - Sigma-Aldrich. (n.d.).
  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed. (2025, September 15).
  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (n.d.).
  • Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. (n.d.).
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
  • CAS 89079-62-9: 4-methyl-2-methylsulfanyl-pyrimidine-5-carbonitrile - CymitQuimica. (n.d.).
  • Magic Methyl Effects in Drug Design - Juniper Publishers. (2021, December 17).
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. (2021, February 4).
  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. (n.d.).
  • Mechanism of drug-potency enhancement via methylation - PubMed. (2025, November 5).
  • CAS#:89079-63-0 | 2-methylsulfonyl-4-phenylpyrimidine-5-carbonitrile | Chemsrc. (2025, August 24).
  • 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine - PMC. (n.d.).
  • 28840-41-7 | 6-Methylpyrimidine-4-carbonitrile - ChemScene. (n.d.).
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC. (n.d.).
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC. (2025, March 18).
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - Frontiers. (n.d.).
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.).
  • Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors - PubMed. (2008, March 1).
  • 4-Amino-2-(methylthio)pyrimidine-5-carbonitrile, 97% - ThermoFisher. (n.d.).
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019, June 21).
  • 2-(Methylthio)pyrimidine-5-carbonitrile | CAS 38275-43-3 | AMERICAN ELEMENTS ®. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 19).
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives - Benchchem. (n.d.).
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. (n.d.).
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile - CORE. (2020, April 23).
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023, May 30).
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (2024, September 24).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14).
  • IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.).
  • 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile - PMC. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC. (n.d.).
  • (PDF) Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile - ResearchGate. (n.d.).

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Comparative

A Comparative Guide to the Binding Affinity of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile Analogs for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, the 6-methyl-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, the 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile core has emerged as a promising template for the development of novel kinase inhibitors, particularly for applications in oncology. This guide provides a comparative analysis of the binding affinities of analogs based on this and closely related pyrimidine-5-carbonitrile scaffolds, offering insights into their structure-activity relationships (SAR) and their potential as anticancer agents. The data presented herein is synthesized from published experimental findings to aid in the rational design of next-generation therapeutics.

Introduction to Pyrimidine-5-Carbonitrile Analogs in Cancer Therapy

Pyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action in oncology often involves the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival. The 2,4,6-trisubstituted pyrimidine framework, in particular, has been a fertile ground for the discovery of potent and selective kinase inhibitors.[1] This guide will focus on a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile analogs that have been evaluated for their inhibitory activity against the PI3K/AKT signaling pathway, a crucial regulator of cell growth and survival that is frequently dysregulated in cancer.[2]

Comparative Binding Affinity of Pyrimidine-5-Carbonitrile Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives against the K562 human leukemia cell line. These compounds were also evaluated for their inhibitory activity against key kinases in the PI3K/AKT pathway.[2]

Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile Analogs [2]

Compound IDR (Substitution at C6)K562 IC50 (µM)PI3Kδ IC50 (µM)PI3Kγ IC50 (µM)AKT-1 IC50 (µM)
4d 4-(2-Fluorophenyl)piperazin-1-yl>10---
7f 2-(3,4,5-Trimethoxybenzylidene)hydrazinyl8.89 ± 0.946.99 ± 0.364.01 ± 0.553.36 ± 0.17

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity. Lower values indicate higher potency.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, along with broader studies on pyrimidine derivatives, provides several key insights into the structure-activity relationship of this class of compounds:

  • Substitution at the C6 Position is Critical: The nature of the substituent at the 6-position of the pyrimidine ring significantly influences the biological activity. In the presented series, the introduction of a 2-(3,4,5-trimethoxybenzylidene)hydrazinyl moiety (compound 7f ) resulted in potent activity against the K562 cell line and significant inhibition of PI3K and AKT kinases.[2]

  • Aromatic and Heterocyclic Moieties: The incorporation of aryl and heteroaryl groups at various positions on the pyrimidine ring is a common strategy to enhance binding affinity. These groups can engage in crucial interactions, such as hydrogen bonding and hydrophobic interactions, within the active site of target proteins.

  • The 2-Methylsulfanyl Group as a Versatile Handle: The 2-methylsulfanyl group can be a key interaction point or serve as a synthetic handle for further chemical modifications, allowing for the exploration of a wider chemical space.

The PI3K/AKT Signaling Pathway: A Key Target

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The inhibition of key kinases within this pathway, such as PI3K and AKT, can lead to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β, FOXO) AKT->Downstream Inhibition/ Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Pyrimidine-5-carbonitrile Analogs (e.g., 7f) Inhibitor->PI3K Inhibition Inhibitor->AKT Inhibition

Caption: The PI3K/AKT signaling pathway and points of inhibition by pyrimidine-5-carbonitrile analogs.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity, often expressed as the half-maximal inhibitory concentration (IC50), is a critical step in drug discovery. The following are generalized protocols for commonly used assays in the evaluation of anticancer agents.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a defined period (e.g., 48-72 hours).

  • MTT Reagent Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Methodology:

  • Reaction Setup: The kinase, a substrate (often a peptide), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compounds are added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the amount of ATP consumed.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the compound concentration.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Kinase Solution Mix Mix Kinase, Substrate, ATP, and Inhibitor Kinase->Mix Substrate Substrate Solution Substrate->Mix ATP ATP Solution ATP->Mix Inhibitor Test Compound (Serial Dilution) Inhibitor->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Detect Measure Substrate Phosphorylation Incubate->Detect Analyze Calculate % Inhibition and IC50 Value Detect->Analyze

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The available data, particularly for the 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile series, highlights the potential of these compounds to inhibit critical cancer-related signaling pathways like PI3K/AKT. The structure-activity relationships discussed in this guide underscore the importance of systematic chemical modifications to optimize potency and selectivity.

Future research in this area should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substitutions at the C2, C4, and C6 positions of the pyrimidine ring to further elucidate the SAR.

  • Broad-Panel Kinase Screening: Profiling the most potent compounds against a wide panel of kinases to assess their selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of lead compounds in preclinical animal models to determine their therapeutic potential.

By leveraging the insights from comparative binding affinity studies and a deeper understanding of the underlying SAR, researchers can accelerate the design and development of more effective and targeted pyrimidine-based cancer therapies.

References

  • AboulWafa, O. M., Daabees, H. M., Hammad, A., & Badawi, W. A. (2021). New functionalized 6-thienylpyrimidine-5-carbonitriles as antiproliferative agents against human breast cancer cells. Archiv der Pharmazie, 354(11), e2100177.
  • Al-Wahaibi, L. H., et al. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12, 1365859.
  • BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
  • El-Sayed, N. F., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. RSC Medicinal Chemistry, 13(10), 1238-1254.
  • Ibrahim, M. M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4053.
  • Kamal, A., et al. (2010). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Current Medicinal Chemistry, 17(24), 2594-2614.
  • Mishra, R., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12199-12213.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-15.
  • Toogood, P. L., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 53(21), 7739-7751.
  • Venkatesan, A. M., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 57(3), 808-824.
  • Wang, X., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7570.
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 346-366.
  • Xu, S., et al. (2009). Synthesis and Antiproliferative Activity of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides. Bioorganic & Medicinal Chemistry, 17(14), 5186-5194.
  • Yáñez, M., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 65(4), 3169-3193.

Sources

Validation

Benchmarking Synthetic Routes for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile: A Comprehensive Guide

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (CAS: 1124-75-0 for the des-methyl analogue, specific derivative CAS varies by substitution) is a highly versatile heterocyclic building block. Featuring three orthogon...

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Author: BenchChem Technical Support Team. Date: March 2026

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (CAS: 1124-75-0 for the des-methyl analogue, specific derivative CAS varies by substitution) is a highly versatile heterocyclic building block. Featuring three orthogonal functional handles—a methyl group, a methyl-protected thioether, and a nitrile—this scaffold is an invaluable intermediate in the development of kinase inhibitors and metabolic disease modulators, such as Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitors [1].

For process chemists and drug development professionals, selecting the optimal synthetic route for this pyrimidine core is critical. The decision dictates the overall cost of goods (COGs), scalability, and safety profile of the manufacturing process. This guide objectively benchmarks the two most prevalent synthetic strategies: Route A (De Novo Assembly) and Route B (Late-Stage Cyanation) .

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-methylsulfanyl-pyrimidine-4-carbonitriles generally relies on either building the pyrimidine ring from acyclic precursors or functionalizing an existing pyrimidine core.

  • Route A (De Novo Assembly): This classical approach relies on the cyclocondensation of a 1,3-dicarbonyl equivalent (ethyl 2,4-dioxopentanoate) with an amidine surrogate (S-methylisothiourea). The resulting ester is converted to an amide via ammonolysis, followed by rigorous dehydration to yield the nitrile. This route is highly favored in process chemistry due to the avoidance of transition metals.

  • Route B (Late-Stage Cyanation): This approach leverages cross-coupling chemistry. Starting from 6-methyl-2-thiouracil, the sequence involves sequential methylation, chlorination, and finally a Palladium-catalyzed or Copper-mediated cyanation. This route is heavily utilized in discovery chemistry for its rapid throughput and modularity.

Visualizing the Synthetic Workflows

SyntheticRoutes SM1 Ethyl 2,4-dioxopentanoate + S-methylisothiourea Int1A Ethyl 6-methyl-2-(methylthio) pyrimidine-4-carboxylate SM1->Int1A Cyclocondensation (NaOEt, EtOH, 80°C) Int2A 6-methyl-2-(methylthio) pyrimidine-4-carboxamide Int1A->Int2A Ammonolysis (NH3/MeOH, 25°C) Target 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile Int2A->Target Dehydration (POCl3, 100°C) SM2 6-methyl-2-thiouracil Int1B 6-methyl-2-(methylthio) pyrimidin-4-ol SM2->Int1B Methylation (MeI, NaOH, 25°C) Int2B 4-chloro-6-methyl-2- (methylthio)pyrimidine Int1B->Int2B Chlorination (POCl3, PhNMe2, 110°C) Int2B->Target Cyanation (Zn(CN)2, Pd(PPh3)4, DMF)

Figure 1: Divergent synthetic pathways to 6-methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

Experimental Protocols & Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic justifications for the chosen conditions.

Route A: The De Novo Assembly Protocol

Step 1: Ammonolysis of Ethyl 6-methyl-2-(methylthio)pyrimidine-4-carboxylate

  • Procedure: Suspend the ester precursor (1.0 eq) in a 7N solution of ammonia in methanol (10 volumes). Stir the sealed reaction vessel at 25 °C for 16 hours.

  • Causality & IPC: The reaction is kept at ambient temperature to prevent the competitive nucleophilic displacement of the 2-methylsulfanyl group by ammonia, which occurs readily at elevated temperatures (>60 °C). Reaction completion is self-validating via TLC (EtOAc/Hexane 1:1); the highly polar amide product will remain near the baseline compared to the fast-eluting ester.

  • Workup: Concentrate under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove unreacted ester, yielding the pure carboxamide.

Step 2: Dehydration to the Carbonitrile

  • Procedure: Suspend the carboxamide (1.0 eq) in anhydrous toluene (10 volumes). Add phosphoryl chloride (POCl₃, 1.5 eq) dropwise. Heat the mixture to 100 °C for 8–12 hours [1].

  • Causality & IPC: POCl₃ acts as both the dehydrating agent and the activator. Toluene is chosen over neat POCl₃ to control the reaction exotherm and prevent degradation of the thioether moiety. Monitor via LC-MS; the mass transition from [M+H]⁺ (Amide) to [M-18+H]⁺ (Nitrile) provides unambiguous confirmation.

  • Workup: Cool to 0 °C and carefully quench by pouring into a pre-cooled 20% aqueous potassium phosphate (dibasic) solution. Rationale: The dibasic phosphate buffer neutralizes the generated HCl and excess phosphoric acid without causing base-catalyzed hydrolysis of the newly formed nitrile. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Route B: The Late-Stage Cyanation Protocol

Step 1: Palladium-Catalyzed Cyanation

  • Procedure: In a rigorously degassed Schlenk flask, combine 4-chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in anhydrous DMF (8 volumes). Heat to 90 °C for 6 hours under an argon atmosphere [2].

  • Causality & IPC: Zn(CN)₂ is explicitly chosen over NaCN or KCN. It exhibits lower toxicity during handling and, crucially, its limited solubility in DMF ensures a low steady-state concentration of dissolved cyanide ions in the reaction mixture. This prevents the irreversible poisoning of the Pd(0) catalyst by excess cyanide [2].

  • Workup: Quench the reaction with aqueous ammonia (to complex residual zinc and palladium species). Extract with MTBE. The organic layer must be washed extensively with water to remove DMF, followed by silica gel chromatography to isolate the target carbonitrile.

Quantitative Benchmarking

The table below summarizes the objective performance metrics of both routes when executed at a 100-gram scale.

MetricRoute A (De Novo Assembly)Route B (Late-Stage Cyanation)
Overall Yield (3 steps) 45% – 55%60% – 70%
Atom Economy High (Byproducts are primarily H₂O, NH₃, and HCl)Low (Loss of large phosphine ligands and halogen mass)
Reagent Cost Low (Commodity chemicals: NH₃, POCl₃, Toluene)High (Precious metals: Pd catalyst, specialized ligands)
Scalability Excellent (Ideal for Process Chemistry / Pilot Plant)Moderate (Ideal for Discovery / Medicinal Chemistry)
E-Factor ~15 – 20 kg waste / kg product~40 – 50 kg waste / kg product (Due to metal scavenging & solvent)
Safety Profile Moderate (Requires careful handling of POCl₃ exotherms)High Risk (Potential for HCN gas generation; heavy metal waste)

Conclusion & Recommendations

The choice between Route A and Route B hinges entirely on the developmental stage of the program:

  • For Discovery and Lead Optimization: Route B is highly recommended. The availability of 4-chloro-pyrimidine intermediates allows medicinal chemists to rapidly synthesize the target molecule and analog it by swapping the cyanation step for other cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions).

  • For Process Development and Scale-Up: Route A is the definitive choice. It bypasses the need for expensive transition metals and highly toxic cyanide salts. Furthermore, the E-factor is significantly lower, and the workup procedures (trituration and buffered extractions) are highly amenable to large-scale reactor vessels without the need for chromatographic purification.

References

  • World Intellectual Property Organization. (2016). Novel compounds useful for inhibiting diacylglycerol o-acyltransferase 2 (Patent No. WO 2016/187384 A1). WIPO.
  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving Palladium-Catalyzed Cyanations of Aryl Halides. Chemical Communications, (12), 1388-1389. Available at:[Link]

Comparative

Advanced Analytical Strategies: GC-MS vs. LC-MS/MS Validation Protocols for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical platforms and provide a comprehensive, ICH Q2(R2)-compliant GC-MS validation protocol f...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare analytical platforms and provide a comprehensive, ICH Q2(R2)-compliant GC-MS validation protocol for the precise quantification of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

Chemical Context & Causality of Method Selection

6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile (C₇H₇N₃S, MW: 165.21 g/mol ) is a specialized pyrimidine derivative frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. When developing a quantitative assay for this compound, analytical scientists must choose between High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

As a Senior Application Scientist, my recommendation heavily favors GC-MS for this specific molecule based on the following mechanistic causalities:

  • Volatility and Thermal Stability: Unlike endogenous pyrimidine bases (e.g., uracil or cytosine) which possess active protons (-OH, -NH₂) and require complex derivatization steps (such as silylation or alkylation) to become volatile[1], 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile lacks active hydrogen donors. The thioether (-SCH₃) and carbonitrile (-C≡N) groups render the molecule inherently volatile and thermally stable. This allows for direct GC injection, bypassing tedious and error-prone derivatization workflows.

  • Ionization Efficiency & Matrix Effects: In LC-MS/MS, Electrospray Ionization (ESI+) relies on the analyte's ability to accept a proton. Because the nitrogen atoms in the nitrile and thioether groups are poor proton acceptors compared to primary amines, ESI+ ionization efficiency is suboptimal. Furthermore, ESI is notoriously susceptible to liquid-phase ion suppression from matrix salts. GC-MS utilizes Electron Ionization (EI) in a high vacuum, providing highly reproducible fragmentation that is entirely immune to matrix ion suppression.

  • Specificity: While HPLC-UV is cost-effective, the UV chromophore of the pyrimidine ring lacks the specificity required to differentiate the target from co-eluting aromatic impurities. GC-MS in Selected Ion Monitoring (SIM) mode provides absolute structural confirmation.

Comparative Performance Analysis

To provide an objective baseline, the following table summarizes the typical performance metrics of GC-MS (EI-SIM) compared to alternative platforms for the analysis of non-polar pyrimidine derivatives.

Performance MetricGC-MS (EI-SIM)LC-MS/MS (ESI+ MRM)HPLC-UV (DAD)
Separation Principle Gas-phase partitioningLiquid-phase partitioningLiquid-phase partitioning
Derivatization Not Required Not RequiredNot Required
Sensitivity (LOQ) ~5 ng/mL ~2 ng/mL~150 ng/mL
Matrix Effect Minimal (Robust EI) High (Ion suppression)Moderate (Co-elution risks)
Linearity (R²) ≥ 0.999 ≥ 0.995≥ 0.999
Precision (RSD) ≤ 2.0% ≤ 4.0%≤ 1.5%
Accuracy (Recovery) 98.0% - 102.0% 95.0% - 105.0%97.0% - 103.0%
Operational Cost ModerateHighLow

Experimental Workflows & Validation Logic

The following diagrams illustrate the physical experimental workflow and the logical validation sequence required to meet regulatory standards.

GCMS_Workflow SamplePrep 1. Sample Preparation (LLE with Ethyl Acetate) DerivCheck 2. Derivatization Check (Bypassed: No Active Protons) SamplePrep->DerivCheck GC_Sep 3. GC Separation (HP-5MS, 80°C to 280°C) DerivCheck->GC_Sep Direct Injection EI_Ion 4. EI Ionization (70 eV) (M+ 165, Fragments: 150, 118) GC_Sep->EI_Ion Elution SIM_Detect 5. SIM Detection (Quantifier / Qualifier Ratio) EI_Ion->SIM_Detect Ion Transfer DataAnalysis 6. Data Analysis & ICH Q2(R2) Validation SIM_Detect->DataAnalysis Peak Integration

Fig 1: GC-MS workflow for 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile analysis.

ICH_Validation SST System Suitability (RSD < 2%) Spec Specificity (Blank Matrix) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (Intra/Inter-day) Acc->Prec

Fig 2: Core ICH Q2(R2) validation sequence ensuring self-validating analytical integrity.

Detailed Step-by-Step GC-MS Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Ethyl acetate is selected as the extraction solvent because its moderate polarity perfectly matches the target analyte, ensuring high recovery while precipitating out highly polar matrix proteins and inorganic salts.

  • Aliquot 500 µL of the sample matrix into a silanized glass centrifuge tube.

  • Spike the sample with 50 µL of Internal Standard (IS) solution (e.g., a deuterated analog or 2-methylsulfanyl-pyrimidine at 100 ng/mL). Adding the IS prior to extraction creates a self-validating system that automatically corrects for any downstream volumetric losses.

  • Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.

  • Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of Hexane and transfer to a GC autosampler vial.

Phase 2: Instrumental Parameters

Causality: An HP-5MS column (5% phenyl methyl siloxane) is utilized because its slightly polar stationary phase provides optimal retention and peak symmetry for aromatic nitrogen-containing rings.

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity), constant flow mode at 1.0 mL/min.

  • Injection: 1 µL, Splitless mode, Injector Temperature: 250°C.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C, hold for 3 min. (Total run time: ~17.3 min).

  • MS Conditions: Electron Ionization (EI) source at 70 eV. Source Temp: 230°C. Transfer Line: 280°C.

  • SIM Mode Ions:

    • Quantifier Ion: m/z 165 (Molecular Ion, M⁺)

    • Qualifier Ions: m/z 150 (Loss of -CH₃), m/z 118 (Loss of -SCH₃).

ICH Q2(R2) Validation Protocol Execution

To ensure the trustworthiness of the data, the method must be validated according to the updated ICH Q2(R2) guidelines[2],[3].

1. System Suitability Testing (SST): Before any validation sequence, inject the mid-tier calibration standard (100 ng/mL) six consecutive times. Acceptance Criteria: Peak area Relative Standard Deviation (RSD) ≤ 2.0%; Retention time shift ≤ 0.1 min.

2. Specificity / Selectivity: Analyze six independent sources of blank matrix and compare them to matrix spiked at the Limit of Quantitation (LOQ). Specificity is inferred through the use of specific MS detection (SIM mode)[3]. Acceptance Criteria: No interfering peaks greater than 20% of the LOQ signal at the retention time of the target analyte.

3. Linearity and Range: Prepare calibration standards at six concentration levels: 5, 10, 50, 100, 250, and 500 ng/mL. Plot the peak area ratio (Analyte/IS) against the nominal concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

4. Accuracy (Recovery): Spike blank matrix at three concentration levels (Low: 15 ng/mL, Mid: 100 ng/mL, High: 400 ng/mL) in triplicate. Extract and analyze alongside the calibration curve. Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[4].

5. Precision (Repeatability & Intermediate Precision):

  • Repeatability (Intra-day): Analyze six replicates of the mid-level QC sample on a single day.

  • Intermediate Precision (Inter-day): Analyze six replicates of the mid-level QC sample across three different days, preferably by different analysts[3]. Acceptance Criteria: RSD ≤ 2.0% for both intra-day and inter-day precision.

6. Robustness: As emphasized in the recent ICH Q2(R2) update, deliberate variations must be tested to ensure lifecycle reliability[2]. Alter the carrier gas flow rate by ±0.1 mL/min and the oven ramp rate by ±2°C/min. Acceptance Criteria: Resolution between the target and any adjacent background peaks must remain > 1.5, and quantification accuracy must remain within ±2.0% of nominal values.

References

  • [2] Title : Validation of Analytical Procedure Q2(R2) | Source : ICH | URL :

  • [4] Title : Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity | Source : MDPI | URL :

  • [3] Title : validation of analytical procedures q2(r2) | Source : ICH | URL :

  • [1] Title : Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent | Source : ResearchGate | URL :

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile

This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile. As researchers, scientists, and drug development professionals, the meticulous...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile. As researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is fundamental to ensuring a secure laboratory environment and adhering to regulatory compliance. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The information herein is based on established protocols for hazardous chemical waste, particularly pyrimidine derivatives, nitriles, and organosulfur compounds.

Hazard Assessment: Understanding the Compound

The primary hazards are associated with its potential toxicity, reactivity, and the hazardous byproducts it can form upon degradation or combustion. Structurally related compounds are classified as acute toxins (if swallowed, inhaled, or in contact with skin), skin and eye irritants, and may cause respiratory irritation.[1][2]

Causality of Hazards:

  • Nitrile Group (-CN): The presence of the nitrile functional group is a primary concern. Nitriles can be metabolized to cyanide in the body and can release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids or high heat.[3][4]

  • Methylsulfanyl Group (-SCH₃): Organosulfur compounds can release toxic and flammable gases upon decomposition, such as sulfur oxides (SOx), hydrogen sulfide, and carbon disulfide, particularly during combustion or reaction with certain chemicals.[5]

  • Pyrimidine Core: While the pyrimidine core itself is a stable aromatic heterocycle, the overall molecule should be handled as a potentially harmful organic compound.

Hazard Profile: 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile
Physical State Solid (powder/crystalline)
Inferred GHS Classifications Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1][2] Skin Irritation (Category 2) : Causes skin irritation.[1][2] Eye Irritation (Category 2) : Causes serious eye irritation.[1][2] Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1]
Primary Disposal Concerns Generation of toxic gases (HCN, SOx) with acids or heat.[3][5] Incompatibility with strong oxidizing agents and mineral acids.[3][5]
Regulatory Classification Must be managed as Hazardous Waste per EPA RCRA guidelines.[6][7]
Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

  • Eye Protection: Wear chemical safety glasses with side-shields or goggles. This protects against accidental splashes or airborne particles.

  • Hand Protection: Use chemical-resistant, impervious gloves, such as nitrile rubber. This prevents direct skin contact.

  • Skin and Body Protection: A standard laboratory coat and long-sleeved clothing are mandatory to minimize skin exposure.

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to reduce the risk of inhalation.

In Case of a Spill: In the event of a spill, evacuate personnel from the immediate area. Wearing appropriate PPE, control the spill by covering it with a non-combustible absorbent material like dry sand or earth.[5] Sweep up the material, place it into a suitable, labeled container for disposal, and wash the area thoroughly.[8] Prevent the spillage from entering drains or sewers.[5]

Step-by-Step Disposal Protocol

The disposal of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile must be handled through a licensed professional waste disposal service.[9] On-site chemical treatment or neutralization is not recommended due to the potential for generating highly toxic byproducts. The following protocol ensures compliance and safety.

Step 1: Waste Characterization Treat all unused, expired, or contaminated 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile as hazardous waste.[7] This is a critical first step that dictates all subsequent handling procedures.

Step 2: Segregation at the Point of Generation Proper segregation is vital to prevent dangerous chemical reactions.

  • Action: Collect waste 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile in a dedicated hazardous waste container.

  • Rationale: This chemical must be kept separate from incompatible materials, especially:

    • Acids (Mineral and Organic): To prevent the potential release of toxic hydrogen cyanide and other gases.[3]

    • Strong Oxidizing Agents (perchlorates, nitrates, etc.): To avoid explosive reactions.[5]

Step 3: Container Selection and Labeling The integrity and labeling of the waste container are mandated by regulatory bodies like OSHA and the EPA.[6][10]

  • Action: Select a container made of a compatible material (e.g., the original product container, or a high-density polyethylene (HDPE) container for solids) that is in good condition and has a secure, leak-proof closure.[6][7]

  • Action: As soon as the first quantity of waste is added, affix a "HAZARDOUS WASTE" label.[7][10] The label must clearly list the full chemical name: "6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile " and the approximate quantity.[10] Do not use abbreviations or chemical formulas.[10]

Step 4: Accumulation and Storage Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area, under the control of laboratory personnel.[10][11]

  • Action: Keep the waste container tightly closed at all times, except when adding waste.[10]

  • Rationale: This prevents the release of vapors and protects the contents from atmospheric moisture or contaminants.

  • Action: Store the container in a well-ventilated area, such as a designated cabinet for chemical waste, and use a secondary containment system to contain any potential leaks.[6][7]

  • Action: Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[7] While this specific compound may not be P-listed as acutely hazardous, its toxic potential warrants careful volume management.

Step 5: Arranging for Final Disposal

  • Action: Once the container is 90% full, or as per your institution's policy, contact your Environmental Health & Safety (EH&S) office to arrange for a pickup.[10]

  • Rationale: The final disposal method for this type of chlorinated organic waste is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle the hazardous combustion byproducts (NOx, SOx).[9] This process must be carried out by a licensed and certified hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 6-Methyl-2-methylsulfanyl-pyrimidine-4-carbonitrile.

G cluster_prep Preparation & Assessment cluster_contain Containment Protocol cluster_storage Storage & Disposal start Unwanted Material: 6-Methyl-2-methylsulfanyl- pyrimidine-4-carbonitrile assess 1. Characterize as Hazardous Waste start->assess ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate 3. Segregate from Incompatibles (Acids, Oxidizers) ppe->segregate container 4. Select Compatible Container & Affix 'HAZARDOUS WASTE' Label segregate->container transfer 5. Transfer Waste into Container (in Chemical Fume Hood) container->transfer secure 6. Secure Lid & Place in Secondary Containment transfer->secure store 7. Store in Designated Satellite Accumulation Area secure->store pickup 8. Contact EH&S for Pickup & Professional Disposal store->pickup end Disposal via High-Temperature Incineration pickup->end

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Benchchem. Navigating the Safe Disposal of Pyrimidine Derivatives.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Thermo Fisher Scientific. (2013, January 22). SAFETY DATA SHEET.
  • CP Lab Safety. Nitriles Waste Compatibility.
  • MSDS of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • NextSDS. 6-sulfanylpyrimidine-4-carbonitrile — Chemical Substance Information.

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